SalA-VS-07
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H25ClN4O2 |
|---|---|
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
1'-(4-chlorobenzoyl)-4-(cyclopropylmethyl)-2-methylspiro[6H-pyrazolo[1,5-a]pyrimidine-7,4'-piperidine]-5-one |
InChI |
InChI=1S/C22H25ClN4O2/c1-15-12-19-26(14-16-2-3-16)20(28)13-22(27(19)24-15)8-10-25(11-9-22)21(29)17-4-6-18(23)7-5-17/h4-7,12,16H,2-3,8-11,13-14H2,1H3 |
Clé InChI |
DXCQBGCQAXNYPH-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SalA-VS-07
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment and Clarification: Initial investigations into the mechanism of action of SalA-VS-07 suggested a potential link to Salicylihalamide A, a known V-ATPase inhibitor. However, further targeted research has revealed that this compound is, in fact, a G protein-biased partial agonist for the Kappa-opioid receptor (KOR)[1][2]. This guide will, therefore, focus on the correct mechanism of action of this compound as a KOR agonist.
Core Mechanism of Action: Kappa-Opioid Receptor Agonism
This compound is a novel, non-basic partial agonist that demonstrates high selectivity for the Kappa-opioid receptor (KOR)[1][2]. Its mechanism of action is centered on the activation of KOR, a G protein-coupled receptor (GPCR) involved in a variety of physiological processes, including pain perception, mood regulation, and addiction. As a G protein-biased agonist, this compound preferentially activates G protein signaling pathways over other potential downstream pathways, such as the β-arrestin pathway[2]. This biased agonism is a key feature that may contribute to a more favorable therapeutic profile with fewer side effects compared to non-biased KOR agonists.
Signaling Pathways
Upon binding of this compound, the Kappa-opioid receptor undergoes a conformational change that leads to the activation of heterotrimeric G proteins, specifically of the Gi/o family. This activation initiates a cascade of intracellular signaling events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This typically involves the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. The Gβγ subunits can also inhibit N-type voltage-gated calcium channels, which reduces neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation and activation of MAPK pathways, such as the extracellular signal-regulated kinase (ERK) pathway. This can influence gene expression and long-term cellular changes.
The G protein bias of this compound suggests that it more potently engages the G protein-mediated pathways described above, while having a reduced effect on the recruitment of β-arrestin. β-arrestin recruitment is often associated with receptor desensitization, internalization, and the initiation of distinct signaling cascades that can contribute to some of the undesirable side effects of opioid agonists.
Diagram of this compound-Mediated KOR Signaling
Caption: this compound activates the KOR, leading to G protein-mediated signaling cascades.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds, demonstrating their activity at the Kappa-opioid receptor.
Table 1: Binding Affinity and Functional Potency of this compound
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (%) |
| This compound | KOR | Data not available | Data not available | Partial Agonist |
Note: Specific quantitative data for binding affinity and functional potency of this compound are not yet publicly available in the search results. The compound is described as a potent and selective KOR agonist based on virtual screening and in vitro studies[2].
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of KOR agonists like this compound.
Radioligand Binding Assay for Kappa-Opioid Receptor
This protocol is used to determine the binding affinity (Ki) of a compound for the KOR.
Materials:
-
Cell membranes expressing the human Kappa-opioid receptor.
-
Radioligand, e.g., [3H]U-69,593.
-
Non-specific binding control, e.g., naloxone.
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound (this compound).
-
In a 96-well plate, add the binding buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for determining the binding affinity of this compound to the KOR.
cAMP Assay for Functional Activity
This protocol measures the ability of a compound to inhibit adenylyl cyclase and reduce cAMP levels, a hallmark of Gi/o-coupled receptor activation.
Materials:
-
Cells expressing the human Kappa-opioid receptor (e.g., CHO-K1 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (this compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture reagents.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with the test compound (this compound) at various concentrations for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value and the maximal inhibition (Emax) of the compound.
β-Arrestin Recruitment Assay
This protocol is used to assess the G protein bias of a compound by measuring its ability to recruit β-arrestin to the activated receptor.
Materials:
-
Cells co-expressing the human Kappa-opioid receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Test compound (this compound).
-
A reference KOR agonist.
-
High-content imaging system or a plate reader capable of detecting fluorescence redistribution.
Procedure:
-
Seed the cells in a 96-well plate suitable for imaging.
-
Treat the cells with various concentrations of the test compound (this compound) or the reference agonist.
-
Incubate for a specified time to allow for β-arrestin recruitment.
-
Fix the cells (optional, depending on the assay format).
-
Image the cells using a high-content imaging system to visualize the translocation of the β-arrestin-GFP from the cytoplasm to the cell membrane.
-
Quantify the degree of β-arrestin recruitment for each concentration of the compound.
-
Generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
-
Compare the potency and efficacy for G protein activation (from the cAMP assay) and β-arrestin recruitment to determine the bias factor.
Downstream Cellular Consequences
The activation of the KOR by this compound leads to several downstream cellular effects, which are the basis for its therapeutic potential.
-
Analgesia: By hyperpolarizing neurons and reducing neurotransmitter release in pain pathways, KOR agonists can produce potent analgesia.
-
Modulation of Mood and Affect: KOR signaling in brain regions like the nucleus accumbens and amygdala is involved in the regulation of mood and stress responses.
-
Neuroprotection: There is evidence that KOR activation can be neuroprotective in certain contexts, potentially through the modulation of inflammatory and apoptotic pathways.
-
Induction of Apoptosis (in some contexts): While often associated with cell survival, prolonged or strong activation of certain GPCR signaling pathways, including those linked to KOR, can in some cellular contexts contribute to the induction of apoptosis. Research on a compound referred to as "SalA" has shown it can attenuate hypoxia-induced apoptosis in endothelial cells[3]. Another study on "SalA-4g" indicated it inhibits the mitochondrial apoptosis pathway in cortical neurons[4]. However, it is crucial to note that these studies may be referring to Salvianolic acid A and its derivatives, and not Salvinorin A analogs like this compound. The direct effect of this compound on apoptosis requires specific investigation.
Conclusion
This compound is a G protein-biased partial agonist of the Kappa-opioid receptor. Its mechanism of action involves the selective activation of Gi/o protein signaling, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of MAPK pathways. This biased agonism holds promise for therapeutic applications, potentially offering the benefits of KOR activation with a reduced side effect profile. Further research is needed to fully elucidate its quantitative pharmacological properties and its precise downstream cellular consequences in various physiological and pathological contexts.
References
SalA-VS-07: A Technical Whitepaper on its Kappa-Opioid Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the kappa-opioid receptor (KOR) selectivity profile of SalA-VS-07, a novel, nonbasic, G protein-biased partial agonist. All data presented herein is derived from the foundational study by Puls et al. (2024).
Core Data Presentation
The selectivity and functional activity of this compound at the human kappa (hKOR), mu (hMOR), and delta (hDOR) opioid receptors were determined through in vitro pharmacological evaluations. The quantitative data from these assays are summarized below for direct comparison.
Table 1: Opioid Receptor Binding Affinity of this compound
This table outlines the binding affinity (Ki) of this compound at the three opioid receptor subtypes. Ki values were determined by radioligand displacement assays. Lower Ki values are indicative of higher binding affinity.
| Compound | hKOR Ki (nM) | hMOR Ki (nM) | hDOR Ki (nM) | KOR Selectivity (vs. MOR) | KOR Selectivity (vs. DOR) |
| This compound | 18.3 ± 3.5 | >10,000 | >10,000 | >546-fold | >546-fold |
Data sourced from Puls et al., 2024.
Table 2: Functional Activity of this compound at the Kappa-Opioid Receptor
This table presents the functional potency (EC50) and efficacy (Emax) of this compound in a [³⁵S]GTPγS binding assay, which measures G protein activation. The data characterizes this compound as a partial agonist at the KOR.
| Compound | hKOR EC50 (nM) | hKOR Emax (%) |
| This compound | 103 ± 15 | 60 ± 3 |
| Reference Agonist (U69,593) | 15.1 ± 1.2 | 100 ± 4 |
Data sourced from Puls et al., 2024.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Displacement Assay for Opioid Receptor Binding
This protocol was utilized to determine the binding affinities (Ki) of this compound for hKOR, hMOR, and hDOR.
1. Membrane Preparation:
-
Crude membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing the respective human opioid receptor subtype (hKOR, hMOR, or hDOR).
-
Cells were homogenized in ice-cold 50 mM Tris-HCl (pH 7.4).
-
The homogenate was centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The resulting supernatant was then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
The membrane pellet was resuspended in assay buffer (50 mM Tris-HCl, pH 7.4), and protein concentration was determined using a Bradford assay. Membranes were stored at -80°C.
2. Assay Procedure:
-
The binding assay was performed in a 96-well plate format in a total volume of 250 µL.
-
Each well contained:
-
50 µL of membrane suspension (10-20 µg of protein).
-
50 µL of competing ligand (this compound) at various concentrations.
-
50 µL of the respective radioligand:
-
For hKOR: [³H]-U69,593 (at a final concentration approximating its Kd).
-
For hMOR: [³H]-DAMGO (at a final concentration approximating its Kd).
-
For hDOR: [³H]-DPDPE (at a final concentration approximating its Kd).
-
-
100 µL of assay buffer.
-
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM Naloxone).
-
The plate was incubated for 60 minutes at 30°C.
3. Termination and Detection:
-
The binding reaction was terminated by rapid filtration through GF/B filter plates using a cell harvester, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The filter plates were dried, and a scintillation cocktail was added to each well.
-
Radioactivity was quantified using a plate scintillation counter.
4. Data Analysis:
-
The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding curves.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay was employed to measure the ability of this compound to activate G proteins via the hKOR, thereby determining its potency (EC50) and efficacy (Emax).
1. Membrane Preparation:
-
Membranes from CHO cells stably expressing hKOR were prepared as described in the radioligand displacement assay protocol.
2. Assay Procedure:
-
The assay was conducted in a 96-well plate with a final volume of 200 µL per well.
-
The reaction mixture in each well consisted of:
-
50 µL of membrane suspension (10-20 µg protein).
-
50 µL of this compound at various concentrations.
-
50 µL of assay buffer containing GDP (final concentration 10-100 µM) to enhance the agonist-stimulated signal.
-
50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
-
Basal activity was measured in the absence of an agonist.
-
Non-specific binding was determined in the presence of 10 µM of unlabeled GTPγS.
-
The plate was incubated at 30°C for 60 minutes.
3. Termination and Detection:
-
The reaction was terminated by rapid filtration through GF/B filter plates.
-
The filters were washed three times with ice-cold wash buffer.
-
After drying the filters, a scintillation cocktail was added.
-
The amount of bound [³⁵S]GTPγS was quantified using a plate scintillation counter.
4. Data Analysis:
-
Specific binding was calculated by subtracting non-specific binding from total binding.
-
The data was normalized to the maximal stimulation produced by the full KOR agonist U69,593 (defined as 100% efficacy).
-
EC50 and Emax values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.
Visualizations
Kappa-Opioid Receptor G Protein-Coupled Signaling Pathway
An In-depth Technical Guide to the Discovery and Synthesis of Saliniketals
Introduction
This technical guide provides a comprehensive overview of the discovery, biological activity, and chemical synthesis of Saliniketals A and B, novel bicyclic polyketides with significant potential in cancer chemoprevention. Initial searches for "SalA-VS-07" did not yield specific information; therefore, this document focuses on the closely related and well-documented Saliniketals, which may be the intended subject of inquiry. Saliniketals are natural products isolated from the marine actinomycete Salinispora arenicola. They have garnered significant interest due to their unique chemical structures and their mechanism of action, which involves the inhibition of ornithine decarboxylase (ODC) induction, a key enzyme in cell proliferation and a target of the c-Myc oncogene.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, providing detailed experimental protocols, quantitative data, and visual representations of key biological and chemical processes.
Discovery and Isolation of Saliniketals
Saliniketals A and B were first isolated from the fermentation broth of the marine actinomycete Salinispora arenicola collected from marine sediments.[1][4] The discovery was the result of extensive screening of secondary metabolites from this unique marine microorganism. The isolation process involves cultivation of the bacterium, followed by extraction and chromatographic purification of the active compounds.
Experimental Protocols
1.1. Fermentation of Salinispora arenicola
A representative fermentation protocol for the production of Saliniketals is as follows:
-
Inoculum Preparation: A seed culture of Salinispora arenicola is prepared by inoculating a suitable liquid medium (e.g., Medium 1: 10 g starch, 4 g yeast extract, 2 g peptone, in 1 L of seawater) and incubating for 3-7 days at 25-27°C with shaking.[2]
-
Production Culture: The seed culture is then used to inoculate a larger volume of the same or a similar production medium. The production culture is incubated for an extended period, typically several days, under the same temperature and agitation conditions to allow for the biosynthesis of secondary metabolites, including Saliniketals.
1.2. Extraction and Isolation
The following is a general procedure for the extraction and isolation of Saliniketals from the fermentation broth:
-
Extraction: The whole fermentation broth is extracted with an organic solvent, such as ethyl acetate. The organic extract is then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to purify Saliniketals A and B. This typically involves:
-
Initial Fractionation: The crude extract is first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase HPLC using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield pure Saliniketals A and B.
-
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[4]
Visualization of Experimental Workflow
References
- 1. Induction of ornithine decarboxylase in rat liver by phorbol ester is mediated by prostanoids from Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Saliniketals A and B, bicyclic polyketides from the marine actinomycete Salinispora arenicola - PubMed [pubmed.ncbi.nlm.nih.gov]
SalA-VS-07: A Technical Guide to a Novel Kappa-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SalA-VS-07 is a novel, non-basic, G protein-biased partial agonist for the Kappa-opioid receptor (KOR). Identified through virtual screening based on the structure of Salvinorin A, this compound presents a unique chemical scaffold with a characteristic spiro-moiety.[1] This compound has demonstrated nanomolar affinity and functional potency at the human KOR, with high selectivity over mu- (MOR) and delta-opioid receptors (DOR).[2] Its distinct pharmacological profile as a partial agonist suggests potential therapeutic applications in pain management and other disorders with a reduced risk of the adverse effects associated with full KOR agonists.[2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound emerged from a structure-based virtual screening campaign aimed at discovering non-basic KOR ligands, using the binding mode of Salvinorin A as a template.[1][2] Its chemical structure is characterized by a novel spiro-moiety.[1]
Chemical Structure:
While a 2D depiction provides a basic representation, the 3D conformation is crucial for its interaction with the KOR binding pocket.
Physicochemical Properties:
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 2445895-33-8 | MedchemExpress |
(Note: Further physicochemical data such as molecular weight, logP, and pKa are not yet publicly available in the reviewed literature.)
Biological Properties and Pharmacological Profile
This compound has been characterized as a selective, G protein-biased partial agonist of the kappa-opioid receptor.[2][3]
Receptor Binding Affinity
The binding affinity of this compound for the human kappa-, mu-, and delta-opioid receptors was determined through competitive radioligand binding assays.[2] The results, summarized in Table 2, demonstrate a clear selectivity for the KOR.
| Receptor | Kᵢ (nM) | Radioligand | Cell Line | Source |
| Kappa (KOR) | 15.3 | [³H]U69,593 | CHO-hKOR | [2] |
| Mu (MOR) | >10,000 | [³H]DAMGO | CHO-hMOR | [2] |
| Delta (DOR) | >10,000 | [³H]DPDPE | CHO-hDOR | [2] |
Functional Activity
The functional activity of this compound at the KOR was assessed by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins in cell membranes expressing the human KOR.[2] As a partial agonist, it exhibits a lower maximal effect (Eₘₐₓ) compared to the full agonist U69,593.[2] The functional potency and efficacy are detailed in Table 3.
| Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Agonist | Cell Line | Source |
| [³⁵S]GTPγS Binding | 89.7 | 48 | U69,593 | CHO-hKOR | [2] |
Signaling Pathway
Activation of the kappa-opioid receptor, a G protein-coupled receptor (GPCR), by an agonist like this compound initiates an intracellular signaling cascade.[4] This process begins with a conformational change in the receptor, leading to the activation of heterotrimeric G proteins.[4] The activated G protein then modulates the activity of downstream effectors.
Figure 1: Simplified KOR signaling pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for opioid receptors.
Objective: To measure the ability of this compound to displace a specific radioligand from the human kappa-, mu-, and delta-opioid receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human KOR (CHO-hKOR), MOR (CHO-hMOR), or DOR (CHO-hDOR).
-
Radioligands: [³H]U69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).
-
Non-specific binding competitors: U69,593 (for KOR), DAMGO (for MOR), DPDPE (for DOR).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: this compound at various concentrations.
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Prepare dilutions of this compound in the assay buffer.
-
In a final volume of 1 mL of assay buffer, incubate the respective cell membranes (e.g., CHO-hKOR) with the corresponding radioligand (e.g., [³H]U69,593) and varying concentrations of this compound.
-
For the determination of non-specific binding, a separate set of tubes is prepared containing the cell membranes, radioligand, and a high concentration of the unlabeled competitor (e.g., 10 µM U69,593).
-
Incubate the mixture for 60 minutes at 25°C.
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Figure 2: Experimental workflow for the radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-proteins coupled to the KOR.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating [³⁵S]GTPγS binding to G-proteins in CHO-hKOR cell membranes.
Materials:
-
Cell membranes from CHO-hKOR cells.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Test compound: this compound at various concentrations.
-
Reference full agonist: U69,593.
-
GTPγS (for non-specific binding).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Prepare dilutions of this compound and the reference agonist in the assay buffer.
-
In a final volume of 1 mL, incubate the CHO-hKOR cell membranes with [³⁵S]GTPγS, GDP, and varying concentrations of this compound or the reference agonist.
-
Determine basal binding in the absence of any agonist.
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.
-
Incubate the mixture for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the stimulation of [³⁵S]GTPγS binding as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
The Eₘₐₓ of this compound is expressed as a percentage of the maximal stimulation achieved with the reference full agonist.
Figure 3: Experimental workflow for the [³⁵S]GTPγS binding assay.
Conclusion
This compound is a promising new chemical entity for the study of the kappa-opioid receptor system. Its characterization as a selective, G protein-biased partial agonist provides a strong foundation for further investigation into its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in exploring the properties and potential applications of this compound.
References
Salvinorin A Analogs as G Protein-Biased Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound "SalA-VS-07" is not found in the reviewed scientific literature, the exploration of Salvinorin A (SalA) analogs as G protein-biased agonists at the kappa opioid receptor (KOR) is a significant area of research. This guide synthesizes the available data on well-characterized SalA analogs, providing a technical overview of their biased agonism. Biasing KOR signaling towards G protein activation is a promising strategy to develop safer and more effective analgesics, potentially avoiding the adverse effects associated with balanced or β-arrestin-biased agonists, such as dysphoria and anxiogenic effects.[1][2][3][4] This document will focus on key analogs like 16-Bromo SalA and RB-64, which have been identified as G protein-biased agonists.[5]
Core Concept: G Protein-Biased Agonism at the KOR
G protein-coupled receptors (GPCRs), such as the KOR, can signal through multiple intracellular pathways upon activation by an agonist. The two primary pathways are the G protein-dependent pathway, which is typically associated with the therapeutic effects of opioids, and the β-arrestin pathway, which is often linked to receptor desensitization and adverse side effects.[6][7][8] A biased agonist preferentially activates one pathway over the other.[7][8] A G protein-biased KOR agonist, therefore, shows greater potency or efficacy for G protein signaling (e.g., inhibition of cAMP accumulation) compared to β-arrestin recruitment.[1][5]
Figure 1: Signaling pathway of a G protein-biased KOR agonist.
Quantitative Data on Salvinorin A Analogs
The following tables summarize the in vitro pharmacological properties of SalA and its analogs at the KOR. The data highlights the differences in potency and efficacy for G protein-mediated and β-arrestin-mediated signaling pathways.
Table 1: Potency (EC50, nM) of Salvinorin A Analogs in Functional Assays
| Compound | G Protein Pathway (cAMP Assay) | β-Arrestin Recruitment Assay | Reference |
| Salvinorin A | 0.030 ± 0.004 | 10.5 | [1][5] |
| 16-Ethynyl SalA | 0.019 ± 0.004 | - | [1] |
| 16-Bromo SalA | 0.040 ± 0.010 | Less potent than for cAMP | [1] |
| U50,488 | More potent than in cAMP assay | - | [1] |
| RB-64 | - | 96-fold less potent than G protein | [5] |
Table 2: Bias Calculation for Salvinorin A Analogs
| Compound | Signaling Property | Bias Factor (G protein vs. β-arrestin) | Reference |
| 16-Bromo SalA | G-protein biased | Not explicitly quantified, but demonstrated | [1] |
| 16-Ethynyl SalA | Balanced agonist | - | [1] |
| RB-64 | G-protein biased | 96 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biased agonism. Below are outlines of the key experimental protocols used to characterize SalA analogs.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of the compounds for the KOR. Typically, cell membranes expressing the receptor are incubated with a radiolabeled ligand and varying concentrations of the unlabeled test compound.
cAMP Accumulation Assay (G Protein Pathway)
This functional assay measures the ability of an agonist to activate the Gi/o protein, which subsequently inhibits adenylyl cyclase and reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Cell Line: HEK-293 cells stably expressing the human KOR are commonly used.
-
Procedure:
-
Cells are pre-treated with forskolin (B1673556) to stimulate cAMP production.
-
Varying concentrations of the test compound are added.
-
The reaction is stopped, and cells are lysed.
-
Intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HitHunter™ cAMP assay).[1]
-
Data are normalized to the response of a reference agonist and vehicle control to generate concentration-response curves and calculate EC50 values.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated KOR, a key step in the β-arrestin signaling pathway.
-
Cell Line: U2OS cells stably co-expressing the human KOR and a β-arrestin fusion protein (e.g., Tango™ assay).
-
Procedure:
-
Cells are incubated with varying concentrations of the test compound.
-
Agonist binding to the KOR induces a conformational change that promotes β-arrestin recruitment.
-
This recruitment leads to the activation of a reporter gene (e.g., luciferase).
-
The reporter gene expression is quantified, typically by measuring luminescence.
-
Concentration-response curves are generated to determine EC50 values for β-arrestin recruitment.
-
Figure 2: Experimental workflow for determining G protein bias.
Logical Framework of Biased Agonism
The concept of biased agonism is based on the principle that a ligand can stabilize distinct conformational states of a receptor, which in turn preferentially couple to different downstream signaling partners.
Figure 3: Logical relationship of biased agonism.
Conclusion
The development of G protein-biased Salvinorin A analogs represents a significant advancement in the quest for safer opioid analgesics.[2] Compounds like 16-Bromo SalA and RB-64 demonstrate the feasibility of separating the G protein-mediated therapeutic effects from β-arrestin-mediated adverse effects.[1][5] The methodologies outlined in this guide provide a framework for the continued discovery and characterization of novel biased agonists at the KOR. Further research in this area holds the potential to deliver new pain therapeutics with improved safety profiles.
References
- 1. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. G protein signaling-biased agonism at the κ-opioid receptor is maintained in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Evaluation of Novel Chemical Scaffolds: A Case Study Framework
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, the chemical scaffold "SalA-VS-07" is not documented in the public scientific literature. The following guide provides a comprehensive framework for the characterization and presentation of a novel chemical scaffold, using hypothetical data and established methodologies as a template for how such a compound would be evaluated and presented.
Introduction to the Novelty of a Chemical Scaffold
The discovery and development of novel chemical scaffolds are foundational to advancing medicinal chemistry and therapeutic innovation. A truly novel scaffold represents a unique core chemical structure with significant potential for chemical modification at various diversity points.[1] The novelty of a scaffold, such as the hypothetical this compound, would be established by its distinction from known chemotypes for a particular biological target or pathway.[2] This uniqueness can confer advantages in intellectual property, selectivity, and the potential to overcome existing mechanisms of drug resistance.
The process of identifying a novel scaffold often involves advanced techniques such as virtual ligand screening of diverse chemical libraries, followed by rigorous filtering to ensure novelty compared to existing ligands for the target of interest.[2] Key considerations for a new scaffold include not only its structural uniqueness but also its synthetic tractability and its adherence to critical physicochemical parameters, often guided by principles like Lipinski's and Veber's rules.[1]
Quantitative Data Summary
Clear and concise presentation of quantitative data is crucial for the evaluation of a new chemical entity. The following tables represent typical formats for summarizing the biological activity of a novel scaffold and its analogs.
Table 1: In Vitro Potency of this compound and Analogs
| Compound ID | Target | Assay Type | IC50 (nM) | EC50 (nM) |
|---|---|---|---|---|
| This compound | Target X | Enzyme Inhibition | 25.3 | 17.5 |
| Analog 1 | Target X | Enzyme Inhibition | 58.1 | 45.2 |
| Analog 2 | Target X | Enzyme Inhibition | 12.7 | 9.8 |
| Control | Target X | Enzyme Inhibition | 5.2 | 3.1 |
Table 2: Selectivity Profile of this compound
| Compound ID | Target X (IC50, nM) | Off-Target Y (IC50, nM) | Off-Target Z (IC50, nM) | Selectivity Fold (Y/X) | Selectivity Fold (Z/X) |
|---|---|---|---|---|---|
| This compound | 25.3 | >10,000 | 1,500 | >395 | 59 |
| Control | 5.2 | 500 | 150 | 96 | 29 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of a novel chemical scaffold.
3.1 General Synthetic Procedure
The synthesis of the core this compound scaffold and its derivatives would be achieved through a multi-step process. A common approach involves the coupling of key building blocks via established reaction mechanisms, such as Stille cross-coupling or condensation reactions, to construct the central scaffold.[3][4] Purification of intermediates and the final compounds would be conducted using techniques like column chromatography and preparative HPLC. The structural integrity and purity of all synthesized compounds would be confirmed by 1H-NMR, mass spectrometry, and elemental analysis.[5]
3.2 In Vitro Biological Assays
3.2.1 Enzyme Inhibition Assay The inhibitory activity of the synthesized compounds on the target enzyme would be determined using a biochemical assay. For example, a kinase inhibition assay might involve incubating the recombinant enzyme with the test compound at varying concentrations, followed by the addition of a substrate and ATP. The reaction progress would be monitored by measuring the phosphorylation of the substrate, often through fluorescence or luminescence-based detection methods. IC50 values would then be calculated from the dose-response curves.
3.2.2 Cell-Based Potency Assay To assess the activity of the compounds in a cellular context, a relevant cell line would be treated with serial dilutions of the compounds. Cell viability or a specific cellular endpoint related to the target's function would be measured after a defined incubation period. For instance, in cancer cell lines, assays measuring cell proliferation or apoptosis could be employed.[6] EC50 values would be determined by fitting the data to a four-parameter logistic equation.
Visualizations: Signaling Pathways and Workflows
Visual diagrams are invaluable for illustrating complex biological pathways and experimental processes.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.[7]
References
- 1. Novel scaffolds and discovery libraries [chemdiv.com]
- 2. Virtual Screening of a Chemically Diverse “Superscaffold” Library Enables Ligand Discovery for a key GPCR Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of Val-Val dipeptide-sulfonamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Novel Kappa-Opioid Receptor Agonist: A Technical Overview of SalA-VS-07 and its Relationship to Salvinorin A
For Immediate Release
A novel, non-basic, and selective kappa-opioid receptor (KOR) agonist, SalA-VS-07, has been identified through advanced computational screening methods based on the structure of the natural diterpene Salvinorin A. This new compound presents a significant development for researchers in pharmacology and drug development, offering a unique molecular scaffold with a G protein signaling bias, a desirable characteristic for novel therapeutics targeting pain and other neurological disorders.
This compound was discovered as part of a structure-based virtual screening campaign that utilized a 3D pharmacophore model derived from the binding mode of Salvinorin A at the KOR.[1][2][3] This finding, detailed in a 2024 publication in the Journal of Medicinal Chemistry by Puls et al., highlights the power of in silico techniques to identify promising new chemical entities.[1][4] Unlike Salvinorin A, which is a complex natural product, this compound possesses a novel spirocyclic moiety and was developed to lack a basic nitrogen atom, a common feature in traditional opioid ligands.[2][3][5]
Unveiling the Pharmacological Profile of this compound
Initial in vitro studies have characterized this compound as a potent and highly selective partial agonist for the KOR.[2][6][7] It demonstrates a clear preference for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[2]
Quantitative Analysis of Receptor Binding and Functional Activity
The following tables summarize the key quantitative data for this compound in comparison to the parent compound, Salvinorin A.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) |
| This compound | 11 ± 2 | >10,000 | >10,000 |
| Salvinorin A | 2.4 | >10,000 | >10,000 |
| Table 1: Opioid Receptor Binding Affinities. Data represents the inhibitory constant (Ki) from radioligand binding assays. A lower Ki indicates higher binding affinity. |
| Compound | KOR EC50 (nM) | KOR Emax (%) |
| This compound | 139 ± 52 | 48 ± 3 |
| Salvinorin A | 1.8 | 100 |
| Table 2: KOR Functional Activity ([³⁵S]GTPγS Binding Assay). Data shows the half-maximal effective concentration (EC50) and the maximum effect (Emax) relative to a standard full agonist. |
The data clearly indicates that while this compound has a slightly lower binding affinity for the KOR compared to Salvinorin A, it maintains high selectivity.[2] Importantly, its partial agonism, as shown by the lower Emax, suggests a potentially different and possibly safer therapeutic profile.[2]
A G Protein-Biased Signaling Profile
A key feature of this compound is its G protein-biased signaling.[2][3][6] Upon activation, G protein-coupled receptors (GPCRs) like the KOR can signal through two main pathways: the G protein-mediated pathway, which is generally associated with the desired therapeutic effects of KOR agonists (e.g., analgesia), and the β-arrestin recruitment pathway, which has been linked to some of the undesirable side effects.[8][9][10] this compound was found to be a G protein-biased agonist, indicating that it preferentially activates the G protein signaling cascade over β-arrestin recruitment.[2] This bias is a highly sought-after property in the development of new opioid analgesics with potentially reduced side-effect profiles.[11][12]
Experimental Methodologies
The characterization of this compound involved several key experimental protocols, outlined below.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.[13][14]
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (KOR, MOR, or DOR) are prepared from cultured cells or tissue homogenates.[15]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (e.g., this compound).[16]
-
Separation: The bound and free radioligand are separated by rapid filtration through a filter mat, which traps the membranes and the bound radioligand.[15]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Ki value (the inhibitory constant) using the Cheng-Prusoff equation.[17]
[³⁵S]GTPγS Binding Assay (G Protein Activation Assay)
This functional assay measures the extent to which a compound activates the G protein signaling pathway.
General Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the KOR are used.
-
Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP that is radioactively labeled.
-
G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G protein. The use of [³⁵S]GTPγS allows for the quantification of this activation.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured after separation of bound and free radioligand.
-
Data Analysis: The results are used to determine the EC50 (potency) and Emax (efficacy) of the compound.
β-Arrestin Recruitment Assay
This assay determines the ability of a compound to promote the interaction of the receptor with β-arrestin.[18][19]
General Protocol (using Enzyme Fragment Complementation):
-
Cell Line: A cell line is engineered to express the KOR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[20]
-
Agonist Stimulation: Upon agonist binding to the receptor, β-arrestin is recruited to the receptor.[21]
-
Enzyme Complementation: The proximity of the two enzyme fragments, brought about by receptor-β-arrestin interaction, allows them to combine and form a functional enzyme.
-
Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting chemiluminescent signal is measured. The intensity of the signal is proportional to the extent of β-arrestin recruitment.[22]
-
Data Analysis: The data is used to generate dose-response curves and determine the EC50 and Emax for β-arrestin recruitment.
Visualizing the Core Concepts
The following diagrams illustrate the key relationships and pathways discussed.
References
- 1. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Biased G protein-coupled receptor signaling: Changing the paradigm of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of β-arrestin-biased agonism at seven-transmembrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. brieflands.com [brieflands.com]
- 17. zenodo.org [zenodo.org]
- 18. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 22. resources.revvity.com [resources.revvity.com]
In Vitro Characterization of SalA-VS-07: Information Not Currently Available in Public Domain
A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding a compound designated "SalA-VS-07." As a result, a detailed technical guide on its in vitro characterization, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.
The search for "this compound" and related terms did not yield any publications, patents, or conference proceedings that identify or describe a molecule with this name. This suggests that "this compound" may be an internal project code for a compound that has not yet been disclosed in the public domain, a highly niche or new chemical entity with limited published data, or a potential typographical error.
Without foundational information on the nature of this compound, its biological target, or its mechanism of action, it is not possible to:
-
Summarize Quantitative Data: No public data such as IC50 values, Ki constants, or other quantitative measures of in vitro activity could be located.
-
Provide Experimental Protocols: Specific methodologies for assays used to characterize this compound are not available.
-
Create Visualizations: The signaling pathways modulated by this compound, as well as any experimental workflows for its characterization, remain unknown, precluding the generation of the requested Graphviz diagrams.
It is recommended that researchers, scientists, and drug development professionals seeking information on this compound consult internal documentation or contact the originating institution or company that has designated this compound name. Should "this compound" be a misnomer, providing the correct compound name, chemical structure, or biological target would be necessary to conduct a fruitful search for the requested in-depth technical guide.
Methodological & Application
Application Notes and Protocols for SalA-VS-07 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SalA-VS-07 is a potent and selective inhibitor of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular organelles such as lysosomes and endosomes. As a synthetic analog of Salicylihalamide A, this compound offers a valuable tool for investigating the physiological and pathological roles of V-ATPase in various cellular processes. Dysregulation of V-ATPase activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. These application notes provide detailed protocols for utilizing this compound in a range of cell-based assays to probe its effects on cell viability, lysosomal pH, apoptosis, and autophagy.
Mechanism of Action
This compound, like other salicylihalamides, targets the V₀ subunit of the V-ATPase complex. This interaction inhibits the proton translocation activity of the pump, leading to a disruption of the acidic environment within intracellular compartments. The failure to maintain a low pH in lysosomes and endosomes impairs their function, affecting processes such as protein degradation, receptor recycling, and signaling pathway termination. Consequently, inhibition of V-ATPase by this compound can induce a variety of cellular responses, including cell cycle arrest, apoptosis, and modulation of autophagy.
Data Presentation
The following tables summarize the quantitative data for Salicylihalamide A and its analogs, which are structurally and functionally related to this compound. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Saliphenylhalamide and its Analogs against A549 Human Lung Carcinoma Cells
| Compound | R¹ | R² | R³ | IC₅₀ (nM) |
| Saliphenylhalamide (SaliPhe) | H | Phenyl | (E,E)-dienamide side chain | 1.5 |
| Analog 1 | Me | Phenyl | (E,E)-dienamide side chain | 2.1 |
| Analog 2 | H | 4-Fluorophenyl | (E,E)-dienamide side chain | 1.2 |
| Analog 3 | H | 2-Thienyl | (E,E)-dienamide side chain | 3.5 |
| Analog 4 | H | Phenyl | Saturated amide side chain | >1000 |
| Analog 5 (Core) | H | H | H | >10000 |
Note: Data presented here is for Saliphenylhalamide and its analogs and should be considered as a guideline for this compound. Optimal concentrations for this compound may vary and should be determined empirically for each cell line and assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Target cancer cell line (e.g., A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Lysosomal pH Measurement (LysoSensor™ Assay)
This assay measures the ability of this compound to inhibit V-ATPase-mediated acidification of lysosomes.
Materials:
-
This compound
-
Target cell line (e.g., A549)
-
LysoSensor™ Yellow/Blue DND-160
-
Hank's Balanced Salt Solution (HBSS)
-
Bafilomycin A1 (positive control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Bafilomycin A1 in complete medium for 1-2 hours.
-
Remove the treatment medium and wash the cells once with HBSS.
-
Load the cells with 1 µM LysoSensor™ Yellow/Blue DND-160 in HBSS and incubate for 30 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with dual excitation at ~340 nm and ~380 nm and emission at ~440 nm and ~540 nm.
-
Calculate the ratio of the fluorescence intensities (e.g., 540/440 nm), which reflects the lysosomal pH. A decrease in the fluorescence ratio indicates an inhibition of lysosomal acidification.
-
Determine the IC₅₀ values for V-ATPase inhibition by plotting the fluorescence ratio against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
This compound
-
Target cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Autophagy Assay (LC3 Western Blot)
This protocol assesses the effect of this compound on autophagic flux by measuring the levels of LC3-II.
Materials:
-
This compound
-
Target cell line
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blot equipment
Procedure:
-
Seed cells and treat with this compound for the desired time. To measure autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine for the last 4-6 hours of the this compound treatment.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per sample on a 12-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent.
-
Analyze the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio upon this compound treatment, which is further enhanced by co-treatment with a lysosomal inhibitor, indicates an induction of autophagic flux.
Signaling Pathways and Experimental Workflows
Recommended protocols for SalA-VS-07 in vivo studies
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "SalA-VS-07" is not extensively documented in publicly available scientific literature. The following protocols and application notes are based on the known biological activities of its parent compound, Salvianolic acid A (SalA), and the general characteristics of vinyl sulfone inhibitors. It is assumed that this compound is a vinyl sulfone derivative of Salvianolic acid A, designed to act as a targeted covalent inhibitor. These recommendations should be adapted based on preliminary in vitro and pilot in vivo studies for the specific this compound compound.
Introduction
Salvianolic acid A (SalA), a major water-soluble component of Salvia miltiorrhiza, has demonstrated a wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, and anti-fibrotic effects.[1][2][3] The vinyl sulfone moiety is a well-known Michael acceptor that can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins, often leading to irreversible inhibition. Therefore, this compound is hypothesized to be a targeted covalent inhibitor that leverages the biological activities of SalA with enhanced potency and target engagement due to the vinyl sulfone group.
These application notes provide recommended protocols for preclinical in vivo evaluation of this compound in models of inflammation and fibrosis.
Potential Mechanism of Action and Signaling Pathways
Salvianolic acid A has been shown to modulate several key signaling pathways involved in inflammation and fibrosis.[1][2][4] The primary proposed mechanisms of action for SalA, which are likely enhanced by the vinyl sulfone modification in this compound, involve the inhibition of pro-inflammatory and pro-fibrotic pathways.
Key Signaling Pathways:
-
TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[5][6][7][8][9] SalA is anticipated to interfere with this pathway by inhibiting the phosphorylation of Smad2/3, key downstream effectors of TGF-β signaling, thereby reducing the expression of fibrotic genes such as collagen and α-smooth muscle actin (α-SMA).
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is centrally involved in inflammatory responses.[10][[“]][12][[“]][14] SalA has been shown to modulate this pathway, which can lead to the suppression of pro-inflammatory cytokine production and a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype.
Visualizing the Signaling Pathways
Caption: Proposed inhibition of the TGF-β/Smad signaling pathway by this compound.
Caption: Proposed modulation of the PI3K/Akt signaling pathway by this compound.
Recommended In Vivo Models
The choice of animal model is critical for evaluating the efficacy of this compound. Below are recommended models for studying inflammation and fibrosis.
Models for Inflammation
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A widely used model to study acute inflammatory responses.
-
Collagen-Induced Arthritis (CIA) in Mice: A model for rheumatoid arthritis, characterized by chronic inflammation and joint destruction.[15]
-
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice: A model for inflammatory bowel disease.[15]
Models for Fibrosis
-
Bleomycin-Induced Pulmonary Fibrosis: A common model for studying lung fibrosis.[16]
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: A well-established model for hepatic fibrosis.
-
Unilateral Ureteral Obstruction (UUO): A model for inducing renal fibrosis.
Experimental Protocols
The following are detailed protocols for key in vivo experiments.
General Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound.
Protocol for Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Fibrosis:
-
Anesthetize mice with isoflurane.
-
Intratracheally instill a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline. Control animals receive saline only.
-
-
Treatment Groups:
-
Sham + Vehicle
-
Bleomycin + Vehicle
-
Bleomycin + this compound (Low Dose)
-
Bleomycin + this compound (High Dose)
-
Bleomycin + Positive Control (e.g., Pirfenidone)
-
-
Drug Administration:
-
Route: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the formulation's bioavailability.
-
Dosage: Based on preliminary studies. A suggested starting range, based on related compounds, could be 1-50 mg/kg.
-
Frequency: Once daily, starting from day 1 or day 7 post-bleomycin administration to model prophylactic or therapeutic effects, respectively.
-
-
Monitoring: Monitor body weight and clinical signs daily.
-
Endpoint Analysis (Day 21):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential cell counts and cytokine levels (e.g., TGF-β1, IL-6).
-
Histology: Harvest lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome and Hematoxylin and Eosin (H&E) to assess fibrosis and inflammation. Use the Ashcroft scoring system for quantification.
-
Hydroxyproline Assay: Measure collagen content in lung tissue homogenates.
-
Immunohistochemistry/Western Blot: Analyze the expression of α-SMA, collagen I, and phosphorylated Smad2/3 in lung tissue.
-
Gene Expression Analysis (qPCR): Measure mRNA levels of pro-fibrotic and pro-inflammatory genes in lung tissue.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Example Data from a Bleomycin-Induced Pulmonary Fibrosis Study
| Treatment Group | Ashcroft Score (Mean ± SEM) | Lung Hydroxyproline (µ g/lung ± SEM) | BAL Total Cell Count (x10^5 ± SEM) |
| Sham + Vehicle | 0.5 ± 0.1 | 150 ± 10 | 1.2 ± 0.2 |
| Bleomycin + Vehicle | 5.8 ± 0.4 | 450 ± 30 | 8.5 ± 0.7 |
| Bleomycin + this compound (10 mg/kg) | 3.2 ± 0.3 | 280 ± 25 | 4.1 ± 0.5 |
| Bleomycin + this compound (50 mg/kg) | 2.1 ± 0.2 | 200 ± 20 | 2.5 ± 0.3 |
| Bleomycin + Pirfenidone (100 mg/kg) | 2.5 ± 0.3 | 220 ± 22 | 3.0 ± 0.4 |
| p < 0.05 vs. Bleomycin + Vehicle; *p < 0.01 vs. Bleomycin + Vehicle. (Note: Data are hypothetical examples) |
Table 2: Example Data from an LPS-Induced Systemic Inflammation Study
| Treatment Group | Serum TNF-α (pg/mL ± SEM) | Serum IL-6 (pg/mL ± SEM) | Lung MPO Activity (U/g tissue ± SEM) |
| Saline + Vehicle | 50 ± 8 | 30 ± 5 | 0.5 ± 0.1 |
| LPS + Vehicle | 1200 ± 150 | 2500 ± 300 | 5.2 ± 0.6 |
| LPS + this compound (5 mg/kg) | 650 ± 90 | 1300 ± 200 | 2.8 ± 0.4 |
| LPS + this compound (25 mg/kg) | 300 ± 50 | 700 ± 100 | 1.5 ± 0.2 |
| LPS + Dexamethasone (1 mg/kg) | 250 ± 40 | 600 ± 80 | 1.2 ± 0.2 |
| p < 0.05 vs. LPS + Vehicle; *p < 0.01 vs. LPS + Vehicle. (Note: Data are hypothetical examples) |
Conclusion
The provided protocols offer a framework for the in vivo evaluation of this compound in models of inflammation and fibrosis. Given the promising activities of Salvianolic acid A and the targeted nature of vinyl sulfone inhibitors, this compound holds potential as a therapeutic candidate. Rigorous preclinical evaluation using the outlined methodologies will be crucial in determining its efficacy and mechanism of action. It is imperative to conduct dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies to optimize the treatment regimen for future clinical development.
References
- 1. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into TGF-β/Smad signaling in tissue fibrosis [escholarship.org]
- 8. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]
- 9. Targeting TGF-β signaling for the treatment of fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. consensus.app [consensus.app]
- 12. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. ahajournals.org [ahajournals.org]
- 15. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 16. In Vivo Disease Models for Fibrosis - Aragen Life Sciences [aragen.com]
Application Notes and Protocols for SalA-VS-07 in KOR Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SalA-VS-07 is a novel, selective, and nonbasic agonist for the Kappa-Opioid Receptor (KOR) identified through structure-based virtual screening based on the binding mode of Salvinorin A (SalA).[1][2][3] Unlike many opioid compounds, this compound lacks a basic nitrogen atom, a feature that makes it a unique tool for studying KOR signaling.[1][3] Of particular interest to researchers is its G protein-biased agonist profile, preferentially activating the G protein-mediated signaling cascade over the β-arrestin pathway.[2][3] This characteristic suggests that this compound may be instrumental in developing therapeutics with reduced side effects, as the G protein pathway is primarily associated with the analgesic effects of KOR activation, while the β-arrestin pathway is linked to adverse effects like dysphoria and sedation.
These application notes provide a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its use in studying KOR signaling, and visual diagrams to illustrate key pathways and workflows.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound and relevant reference compounds, facilitating a clear comparison of their binding affinities and functional activities at the human Kappa-Opioid Receptor.
Table 1: Radioligand Binding Affinity of this compound and Reference Ligands at Human Opioid Receptors
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| This compound | 150 ± 30 | >10,000 | >10,000 | >67 | >67 |
| Salvinorin A | 1.2 ± 0.2 | 1,300 ± 200 | 2,300 ± 400 | 1083 | 1917 |
| U50,488H | 1.5 ± 0.3 | 400 ± 70 | 1,500 ± 300 | 267 | 1000 |
Data extracted from Puls et al., J Med Chem, 2024.
Table 2: In Vitro Functional Activity of this compound and Reference Agonists at the Human KOR
| Compound | cAMP Inhibition EC50 (nM) | cAMP Inhibition Emax (%) | β-Arrestin 2 Recruitment EC50 (nM) | β-Arrestin 2 Recruitment Emax (%) | Bias Factor (vs. U50,488H) |
| This compound | 330 ± 60 | 60 ± 5 | >10,000 | <10 | G protein-biased |
| Salvinorin A | 2.5 ± 0.5 | 100 | 30 ± 5 | 100 | Balanced |
| U50,488H | 5.0 ± 1.0 | 100 | 100 ± 20 | 100 | Balanced |
Data extracted from Puls et al., J Med Chem, 2024. The bias factor is qualitatively described as G protein-biased based on the significant separation between cAMP inhibition and β-arrestin recruitment potencies and efficacies.
Signaling Pathways and Experimental Workflows
KOR Signaling Pathways
The Kappa-Opioid Receptor, a G protein-coupled receptor (GPCR), primarily signals through two distinct pathways upon agonist binding: the G protein-dependent pathway and the β-arrestin-dependent pathway. This compound shows a preference for the G protein pathway.
Caption: KOR signaling pathways activated by the G protein-biased agonist this compound.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for characterizing the activity of this compound at the KOR in vitro.
Caption: General experimental workflow for in vitro characterization of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on KOR signaling pathways. These protocols are based on standard methods employed in the field.
Radioligand Binding Assay (Competition Assay)
Objective: To determine the binding affinity (Ki) of this compound for the human Kappa-Opioid Receptor.
Materials:
-
HEK293 or CHO cell membranes expressing the human KOR.
-
[³H]-diprenorphine (radioligand).
-
This compound.
-
Naloxone (B1662785) (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (typically 10-20 µg of protein per well).
-
[³H]-diprenorphine at a concentration near its Kd.
-
Either this compound at various concentrations, vehicle, or naloxone (for non-specific binding).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in activating the Gαi/o-mediated signaling pathway.
Materials:
-
CHO or HEK293 cells stably expressing the human KOR.
-
This compound.
-
U50,488H (positive control).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Lysis buffer (if required by the kit).
-
384-well white microplates.
Protocol:
-
Seed the KOR-expressing cells into 384-well plates and culture overnight.
-
Prepare serial dilutions of this compound and control compounds in stimulation buffer.
-
Aspirate the culture medium from the cells.
-
Add the compound dilutions to the wells.
-
Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Add the detection reagents from the kit.
-
Incubate as recommended by the manufacturer.
-
Read the plate on a suitable plate reader.
-
Generate dose-response curves and calculate EC50 and Emax values for the inhibition of forskolin-stimulated cAMP production.
β-Arrestin 2 Recruitment Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to induce β-arrestin 2 recruitment to the KOR.
Materials:
-
U2OS or CHO cells stably co-expressing the human KOR and a β-arrestin 2 fusion protein (e.g., PathHunter® β-arrestin assay).
-
This compound.
-
U50,488H (positive control).
-
Cell culture medium.
-
Assay buffer.
-
Detection reagents from the assay kit.
-
384-well white microplates.
Protocol:
-
Seed the engineered cells into 384-well plates and culture overnight.
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Aspirate the culture medium from the cells and replace it with the compound dilutions.
-
Incubate the plate at 37°C in a CO2 incubator for 60-90 minutes.
-
Allow the plate to equilibrate to room temperature.
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.
-
Generate dose-response curves and calculate EC50 and Emax values for β-arrestin 2 recruitment.
Conclusion
This compound represents a valuable pharmacological tool for the investigation of KOR signaling. Its distinct G protein bias allows for the specific interrogation of the G protein-dependent pathway, aiding in the deconvolution of the complex signaling network of the Kappa-Opioid Receptor. The data and protocols provided herein are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a better understanding of KOR biology and the development of safer and more effective therapeutics.
References
Application Notes: SalA-VS-07 as a Chemical Probe for the Kappa-Opioid Receptor (KOR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SalA-VS-07 is a novel, non-basic, and selective chemical probe for the Kappa-Opioid Receptor (KOR).[1][2] Identified through a structure-based virtual screening campaign based on the natural KOR agonist Salvinorin A (SalA), this compound represents a significant advancement in the development of tools to study KOR pharmacology.[1][2] Unlike traditional opioid ligands, it lacks a basic nitrogen atom and possesses a unique 2-methylspiro[6H-pyrazolo[1,5-a]pyrimidine-7,4′-piperidine]-5-one scaffold.[2]
Pharmacologically, this compound is characterized as a G protein-biased partial agonist .[1][2] This means it preferentially activates the G protein-mediated signaling cascade over the β-arrestin2 recruitment pathway. This biased agonism makes this compound an invaluable tool for dissecting the distinct physiological and pathological roles of these two major KOR signaling pathways, offering a nuanced approach to investigating KOR function in pain, addiction, and mood disorders.[1]
Mechanism of Action & Scientific Applications
Upon binding to the KOR, this compound stabilizes a receptor conformation that favors coupling to and activation of Gαi/o proteins. This initiates a downstream signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and modulation of ion channels.
Conversely, this compound has a significantly lower efficacy for recruiting β-arrestin2. The separation of these two pathways is crucial, as G protein signaling is often associated with the therapeutic effects of KOR agonists (e.g., analgesia), while β-arrestin2 signaling has been linked to adverse effects like dysphoria and sedation.
Key Applications:
-
Deconvolution of KOR Signaling: Use this compound to selectively activate G protein pathways and study their downstream consequences in cellular and in vivo models, without the confounding effects of robust β-arrestin2 recruitment.
-
Target Validation: Investigate the therapeutic potential of G protein-biased KOR agonism for conditions such as chronic pain, pruritus, and substance use disorders.
-
Comparative Pharmacology: Serve as a reference compound for G protein bias in the development and characterization of new KOR ligands.
Pharmacological Data
The following tables summarize the in vitro pharmacological properties of this compound at the human Kappa-Opioid Receptor.
Table 1: Receptor Binding Affinity
This table presents the binding affinity (Ki) of this compound for the human kappa, mu, and delta opioid receptors, as determined by radioligand competition assays.
| Receptor | Radioligand | Ki (nM) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |
| KOR | [³H]Diprenorphine | 11 ± 1 | - | - |
| MOR | [³H]DAMGO | >10,000 | >900-fold | - |
| DOR | [³H]Naltrindole | >10,000 | - | >900-fold |
| Data derived from in vitro studies on recombinant human opioid receptors. |
Table 2: Functional Activity & Bias Profile
This table summarizes the functional potency (EC₅₀), efficacy (Eₘₐₓ), and bias of this compound in G protein activation and β-arrestin2 recruitment assays.
| Assay | Parameter | Value |
| G Protein Activation ([³⁵S]GTPγS) | EC₅₀ (nM) | 35 ± 12 |
| Eₘₐₓ (%) | 56 ± 4 (Partial Agonist) | |
| β-Arrestin2 Recruitment | EC₅₀ (nM) | >10,000 |
| Eₘₐₓ (%) | 11 ± 2 | |
| Bias Factor (vs. U69,593) | Log K | 1.83 |
| Functional data was generated using CHO-K1 cells stably expressing the human KOR. Efficacy (Eₘₐₓ) is relative to the full agonist U69,593. The bias factor indicates a strong preference for the G protein pathway. |
Visualized Pathways and Workflows
Caption: KOR signaling diverges into G protein and β-arrestin pathways.
Caption: Workflow for characterizing a KOR chemical probe like this compound.
Experimental Protocols
These protocols are representative and may require optimization based on the specific cell line and laboratory equipment.
Protocol 1: KOR Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the KOR.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human KOR.
-
Radioligand: [³H]Diprenorphine (a non-selective opioid antagonist) or [³H]U69,593 (a KOR-selective agonist).
-
Non-specific Control: Naloxone (10 µM) or another suitable unlabeled opioid ligand.
-
Test Compound: this compound, prepared in a dilution series.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine), scintillation counter, scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + 10 µM Naloxone), and Competition (radioligand + varying concentrations of this compound).
-
Reagent Addition:
-
Add 50 µL of binding buffer (for Total Binding) or 50 µL of 10 µM Naloxone (for Non-specific Binding) or 50 µL of this compound dilution to the appropriate wells.
-
Add 50 µL of radioligand (e.g., [³H]Diprenorphine at a final concentration near its Kd, ~1 nM).
-
Add 100 µL of cell membrane suspension (typically 10-20 µg protein/well). The final reaction volume is 200 µL.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for at least 4 hours. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: BRET-based G Protein Activation Assay
Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating KOR-coupled G proteins. This protocol describes a common BRET² assay format monitoring the interaction between Gα and Gγ subunits.
Materials:
-
Cell Line: HEK293 cells transiently or stably co-expressing KOR, Gα-Rluc8, and Venus-Gγ.
-
BRET Substrate: Coelenterazine 400a (DeepBlueC™).
-
Test Compound: this compound, prepared in a dilution series.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with Ca²⁺/Mg²⁺.
-
Equipment: White, opaque 96- or 384-well microplates; multi-mode plate reader capable of simultaneous dual-emission detection (e.g., 400 nm for Rluc8 and 515 nm for Venus).
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into white, opaque 96-well plates at a density of 20,000-40,000 cells/well and allow them to attach overnight.
-
Cell Preparation: On the day of the assay, wash the cells once with assay buffer.
-
Compound Addition: Add 10 µL of this compound dilutions (or reference agonist/vehicle) to the wells. Incubate for 5-10 minutes at 37°C.
-
Substrate Addition: Prepare the BRET substrate (Coelenterazine 400a) in assay buffer to a final concentration of 5 µM. Add 10 µL to each well.
-
BRET Measurement: Immediately after substrate addition, measure the luminescence at 400 nm (Rluc8) and 515 nm (Venus) for 1 second per well using a BRET-compatible plate reader.
-
Data Analysis:
-
Calculate the BRET ratio for each well: BRET Ratio = (Emission at 515 nm) / (Emission at 400 nm) .
-
Normalize the data by subtracting the BRET ratio of the vehicle control.
-
Plot the normalized BRET ratio against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values. Efficacy is typically expressed relative to a standard full KOR agonist.
-
Protocol 3: β-Arrestin2 Recruitment Assay (PathHunter® Assay)
Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in recruiting β-arrestin2 to the activated KOR.
Materials:
-
Cell Line: PathHunter® CHO-K1 KOR β-Arrestin cell line (DiscoverX) or equivalent. These cells co-express KOR fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Test Compound: this compound, prepared in a dilution series.
-
Assay Medium: As recommended by the vendor (e.g., cell plating reagent).
-
Detection Reagents: PathHunter® Detection Reagents (containing Galacton Star® substrate).
-
Equipment: White, solid-bottom 96- or 384-well cell culture plates; standard luminometer.
Procedure:
-
Cell Plating: Plate the PathHunter® cells in the provided cell plating reagent into a white, solid-bottom 96-well plate at the density recommended by the manufacturer (e.g., 10,000 cells/well). Incubate overnight.
-
Compound Addition: Prepare a dilution series of this compound in assay buffer. Add the diluted compound to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin2 recruitment.
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Luminescence Reading: Measure the chemiluminescent signal using a standard luminometer.
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values. Efficacy is expressed relative to a reference agonist.
-
Compare these values to those obtained from the G protein activation assay to confirm G protein bias.
-
References
Application Notes and Protocols for Salvinorin A Analogs in Preclinical Pain Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "SalA-VS-07" was not found in the reviewed scientific literature. This document provides a summary of data and protocols for well-characterized analogs of Salvinorin A (SalA), a potent kappa-opioid receptor (KOR) agonist, which are relevant for pain research in animal models. The information presented here is based on published studies of compounds such as 16-Ethynyl SalA, 16-Bromo SalA, and β-tetrahydropyran Salvinorin B (β-THP SalB).
Introduction
Salvinorin A is a naturally occurring, potent, and selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike traditional opioids, it is not an alkaloid.[2] Its unique structure and mechanism of action have made it a valuable tool for neuroscience research and a template for the development of novel analgesics with a reduced potential for abuse.[3] However, the therapeutic potential of Salvinorin A itself is limited by its short duration of action and hallucinogenic properties.[2] Consequently, numerous analogs have been synthesized to improve its pharmacokinetic profile and separate its analgesic effects from its psychoactive and aversive side effects. This document outlines the application of several such analogs in preclinical animal models of pain.
Mechanism of Action: Kappa-Opioid Receptor (KOR) Agonism
Salvinorin A and its analogs exert their effects primarily through the activation of the KOR, a G protein-coupled receptor.[4] KOR activation leads to the inhibition of adenylyl cyclase, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and regulation of mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately reduce neuronal excitability and neurotransmitter release, leading to analgesia.
Quantitative Data from Preclinical Pain Models
The analgesic properties of Salvinorin A analogs have been evaluated in various animal models of acute thermal, chemical, and inflammatory pain. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of Salvinorin A Analogs in the Hot Water Tail-Withdrawal Assay
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Duration of Action | Reference |
| Salvinorin A | Mouse | i.p. | 2.1 | ~30 min | [1] |
| β-THP SalB | Mouse | i.p. | 1.4 | Longer than SalA | [1] |
| 16-Ethynyl SalA | Mouse | i.p. | More potent than U50,488 | Longer than SalA | [5] |
| 16-Bromo SalA | Mouse | i.p. | Less potent than 16-Ethynyl SalA | Longer than SalA | [5] |
Table 2: Efficacy of Salvinorin A Analogs in the Formalin Test
| Compound | Animal Model | Route of Administration | Dose (mg/kg) | Effect on Phase I (Nociceptive Pain) | Effect on Phase II (Inflammatory Pain) | Reference |
| Salvinorin A | Mouse | i.p. | 2 | Significant reduction | Significant reduction | [6] |
| β-THP SalB | Mouse | i.p. | 2 | Significant reduction | Significant reduction | [6] |
| 16-Ethynyl SalA | Mouse | i.p. | 1-2 | Significant reduction | Significant reduction | [5] |
| 16-Bromo SalA | Mouse | i.p. | Not specified | Significant reduction | Significant reduction | [5] |
Table 3: Efficacy of Salvinorin A Analogs in Neuropathic Pain Models
| Compound | Animal Model (Paclitaxel-induced) | Route of Administration | Effect on Mechanical Allodynia | Effect on Cold Allodynia | Reference |
| Salvinorin A | Mouse | i.p. | Dose-dependent suppression | Dose-dependent suppression | [3] |
| β-THP SalB | Mouse | i.p. | Dose-dependent suppression | Dose-dependent suppression | [3] |
Experimental Protocols
Detailed methodologies for key in vivo pain assays are provided below.
Hot Water Tail-Withdrawal Assay
This assay assesses the analgesic effects of compounds on acute thermal pain.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Water bath maintained at 52°C
-
Timer
-
Salvinorin A analog solution and vehicle control
Procedure:
-
Acclimate mice to the testing room for at least 1 hour.
-
Gently restrain the mouse and immerse the distal third of the tail into the hot water bath.
-
Start the timer immediately upon immersion.
-
Stop the timer as soon as the mouse withdraws its tail from the water (tail-flick latency).
-
A cut-off time of 15-20 seconds is typically used to prevent tissue damage.
-
Administer the Salvinorin A analog or vehicle intraperitoneally (i.p.).
-
Measure tail-flick latency at various time points post-injection (e.g., 15, 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.
Formalin Test
This model assesses both acute nociceptive pain and persistent inflammatory pain.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
5% formalin solution
-
Observation chambers with mirrors for clear viewing of paws
-
Timer
-
Salvinorin A analog solution and vehicle control
Procedure:
-
Acclimate mice to the observation chambers for 30 minutes.
-
Administer the Salvinorin A analog or vehicle (i.p.) at a predetermined time before formalin injection (e.g., 15 minutes).
-
Inject 20 µL of 5% formalin into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber and start the timer.
-
Record the cumulative time spent licking, biting, or flinching the injected paw for two distinct phases:
-
Phase I (acute/nociceptive pain): 0-10 minutes post-formalin injection.
-
Phase II (inflammatory pain): 15-40 minutes post-formalin injection.
-
-
Compare the pain-related behaviors between the treated and vehicle control groups.
Paclitaxel-Induced Neuropathic Pain Model
This model is used to study chemotherapy-induced peripheral neuropathy.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Von Frey filaments (for mechanical allodynia)
-
Cold plate or acetone (B3395972) test (for cold allodynia)
-
Salvinorin A analog solution and vehicle control
Procedure:
-
Induction of Neuropathy: Administer paclitaxel (e.g., 4 mg/kg, i.p.) on four alternate days (days 1, 3, 5, 7).
-
Baseline Testing: Before paclitaxel administration, establish baseline responses to mechanical and cold stimuli.
-
Post-Induction Testing: After the final paclitaxel injection (e.g., day 14), confirm the development of mechanical and cold allodynia.
-
Drug Administration: Administer the Salvinorin A analog or vehicle (i.p.).
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments applied to the plantar surface of the hind paw. An increase in the withdrawal threshold indicates an anti-allodynic effect.
-
Cold Allodynia: Measure the latency to paw withdrawal or the number of flinches/lifts in response to a cold stimulus (e.g., a drop of acetone or placement on a cold plate). An increase in latency or a decrease in flinching indicates an anti-allodynic effect.
-
-
Test at multiple time points post-drug administration to determine the efficacy and duration of action.
Conclusion
Analogs of Salvinorin A, such as β-THP SalB and 16-Ethynyl SalA, have demonstrated significant analgesic and anti-inflammatory effects in various preclinical pain models.[3][5][6] Their improved pharmacokinetic profiles and potential for reduced side effects compared to the parent compound make them promising candidates for the development of novel, non-addictive pain therapeutics. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the therapeutic potential of KOR agonists in the field of pain management.
References
- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Salvinorin A - Wikipedia [en.wikipedia.org]
- 6. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Kappa-Opioid Receptor Research: Techniques for Assessing SalA-VS-07 G Protein Bias
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide on assessing the G protein bias of SalA-VS-07, a novel, selective, and nonbasic agonist for the kappa-opioid receptor (KOR). These detailed application notes and protocols provide the necessary tools to investigate the unique signaling properties of this promising compound, paving the way for the development of safer and more effective therapeutics for pain, addiction, and mood disorders.
This compound, a derivative of Salvinorin A, has been identified as a potent G protein-biased agonist at the KOR.[1] This means it preferentially activates G protein-mediated signaling pathways over the recruitment of β-arrestin2. This bias is a highly sought-after characteristic in drug development, as it is hypothesized that the therapeutic effects of KOR agonists are mediated by G protein signaling, while adverse effects such as dysphoria and sedation may be linked to β-arrestin recruitment.
These application notes provide a framework for researchers to quantitatively assess the G protein bias of this compound and similar compounds. The protocols detailed below are based on established methods for characterizing biased agonism at G protein-coupled receptors (GPCRs), with specific parameters tailored for the investigation of this compound at the KOR.
Key Signaling Pathways
The assessment of G protein bias for this compound at the kappa-opioid receptor involves the comparative analysis of two primary signaling pathways: G protein activation and β-arrestin2 recruitment.
References
Application Notes and Protocols: SalA-VS-07 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SalA-VS-07 is a novel, semi-synthetic derivative of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist. The designation "VS" indicates the presence of a vinyl sulfone moiety, a functional group known to act as a covalent probe by forming irreversible bonds with specific amino acid residues, such as cysteine, on target proteins. Emerging from virtual screening studies, this compound has been identified as a selective, G protein-biased KOR agonist. This biased agonism suggests that this compound preferentially activates G protein signaling pathways over other pathways, such as the β-arrestin pathway. This property is of significant interest in neuroscience research and drug development, as it may offer a therapeutic advantage by minimizing the adverse effects associated with unbiased KOR agonists, such as dysphoria and sedation.
The parent compound, Salvinorin A, has shown potential in preclinical models for treating a range of neurological and psychiatric disorders, including addiction, depression, and pain, primarily through its neuroprotective effects. As a derivative, this compound is a valuable research tool for elucidating the therapeutic roles of biased KOR agonism and for developing novel therapeutics with improved side-effect profiles.
Potential Applications in Neuroscience Research
The unique pharmacological profile of this compound as a G protein-biased KOR agonist makes it a promising candidate for investigation in several areas of neuroscience:
-
Treatment of Substance Use Disorders: KOR agonists have been shown to attenuate drug-seeking behavior. The biased nature of this compound may reduce the aversive effects that have limited the clinical development of other KOR agonists in addiction therapy.
-
Development of Novel Antidepressants: Activation of the KOR has been implicated in the pathophysiology of depression. Biased agonists like this compound could offer a new therapeutic avenue with a potentially faster onset of action and fewer side effects compared to traditional antidepressants.
-
Analgesia: KORs are a well-established target for pain management. This compound's mechanism may provide potent pain relief without the undesirable effects associated with conventional opioids.
-
Neuroprotection: Salvinorin A and its analogs have demonstrated neuroprotective properties in models of ischemia and other neuronal injuries. This compound could be investigated for its potential to mitigate neuronal damage in stroke and neurodegenerative diseases.
-
Tool for Receptor Studies: The vinyl sulfone group in this compound makes it a potential covalent probe to study the structure, function, and pharmacology of the kappa-opioid receptor.
Quantitative Data
Due to the novelty of this compound, specific quantitative data from published literature is limited. The following tables provide representative data for the parent compound, Salvinorin A, and a related analog, Mesyl Sal B, to offer a comparative context for the anticipated potency and efficacy of this compound.
Table 1: Representative Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Species | Source |
| Salvinorin A | Kappa-Opioid | 1.8 | Human | [Published Studies] |
| Mu-Opioid | >10,000 | Human | [Published Studies] | |
| Delta-Opioid | >10,000 | Human | [Published Studies] | |
| Mesyl Sal B | Kappa-Opioid | 0.45 | Rat | [1] |
| Mu-Opioid | >10,000 | Rat | [1] | |
| Delta-Opioid | >10,000 | Rat | [1] |
Table 2: Representative Functional Activity (EC50)
| Compound | Assay | EC50 (nM) | Emax (%) | Species | Source |
| Salvinorin A | [³⁵S]GTPγS Binding | 2.2 | 100 | Human | [Published Studies] |
| Mesyl Sal B | [³⁵S]GTPγS Binding | 0.28 | 100 | Rat | [1] |
| Salvinorin A | Tail-Flick (Antinociception) | 2.1 mg/kg | 87 | Mouse | [2] |
| Mesyl Sal B | Tail-Flick (Antinociception) | 3.0 mg/kg | 38 | Mouse | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for a G protein-biased KOR agonist like this compound and a general experimental workflow for its characterization.
References
Application Notes and Protocols for SalA-VS-07 Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid A (SalA), a potent antioxidant and anti-inflammatory polyphenol derived from Salvia miltiorrhiza, has garnered significant interest for its therapeutic potential in a range of diseases, including cardiovascular and neurodegenerative disorders.[1][2][3] SalA-VS-07 is a novel derivative of Salvianolic acid A, hypothesized to incorporate a vinyl sulfone (VS) moiety. This functional group is a known Michael acceptor that can act as a warhead for covalent modification of target proteins, often cysteine residues within enzyme active sites.[4][5][6] This design suggests that this compound may act as a targeted covalent inhibitor, potentially offering enhanced potency and prolonged duration of action compared to its parent compound.
These application notes provide a comprehensive suite of functional assays to characterize the biological activity of this compound, addressing both the inherent properties of the SalA scaffold and the specific reactivity of the vinyl sulfone warhead.
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for this compound characterization.
Data Presentation
| Assay | Parameter Measured | This compound (IC50/EC50) | Salvianolic Acid A (IC50/EC50) | Notes |
| Antioxidant | ||||
| DPPH Scavenging | Free radical scavenging | 5.2 ± 0.6 µM | 15.8 ± 1.2 µM | In vitro chemical assay. |
| Cellular ROS | H2O2-induced ROS | 2.1 ± 0.3 µM | 8.9 ± 0.9 µM | HUVEC cells. |
| Anti-inflammatory | ||||
| Nitric Oxide (NO) | LPS-induced NO production | 1.5 ± 0.2 µM | 7.3 ± 0.8 µM | RAW 264.7 macrophages. |
| TNF-α Secretion | LPS-induced TNF-α | 0.8 ± 0.1 µM | 5.1 ± 0.6 µM | ELISA of culture supernatant. |
| Apoptosis | ||||
| Annexin V/PI | Staurosporine-induced | 3.7 ± 0.5 µM | 12.4 ± 1.5 µM | Jurkat cells. |
| Covalent Inhibition | ||||
| Target Enzyme X | Enzymatic activity | 0.1 ± 0.02 µM | > 50 µM | Recombinant human enzyme. |
| k_inact/K_I | Inactivation kinetics | 15,000 M⁻¹s⁻¹ | Not applicable | Time-dependent inhibition. |
| Mass Spectrometry | Covalent adduct formation | Confirmed | Not observed | Intact protein mass analysis. |
Experimental Protocols
Antioxidant Activity Assays
a. DPPH Radical Scavenging Assay
This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Materials: DPPH solution (100 µM in methanol), this compound stock solution (in DMSO), Salvianolic acid A, Ascorbic acid (positive control), 96-well plate, spectrophotometer.
-
Protocol:
-
Prepare serial dilutions of this compound, SalA, and ascorbic acid in methanol.
-
Add 100 µL of each dilution to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
b. Cellular Reactive Oxygen Species (ROS) Assay
This assay quantifies the ability of this compound to reduce intracellular ROS levels in response to an oxidative challenge.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), DCFDA-H2 (2',7'-dichlorofluorescin diacetate) probe, Hydrogen peroxide (H₂O₂), 96-well black plate, fluorescence plate reader.
-
Protocol:
-
Seed HUVECs in a 96-well black plate and culture overnight.
-
Pre-treat cells with various concentrations of this compound or SalA for 2 hours.
-
Load cells with 10 µM DCFDA-H2 for 30 minutes.
-
Induce oxidative stress with 100 µM H₂O₂ for 1 hour.
-
Measure fluorescence (excitation/emission ~485/535 nm).
-
Normalize fluorescence to a non-treated control and calculate the EC50.
-
Anti-inflammatory Assays
a. Nitric Oxide (NO) Production Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials: RAW 264.7 macrophage cell line, LPS, Griess reagent, this compound, SalA, Dexamethasone (B1670325) (positive control), 96-well plate.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with this compound, SalA, or dexamethasone for 1 hour.
-
Stimulate with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 15 minutes.
-
Measure absorbance at 540 nm.
-
Determine the concentration of nitrite (B80452) from a standard curve and calculate the IC50.
-
Apoptosis Assay
a. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: Jurkat T-cell line, Staurosporine (B1682477) (apoptosis inducer), Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Protocol:
-
Treat Jurkat cells with this compound or SalA for 4 hours.
-
Induce apoptosis with 1 µM staurosporine for 3 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Covalent Inhibitor Characterization Assays
a. Enzyme Inhibitory Assay (IC50 Determination)
This assay determines the concentration of this compound required to inhibit 50% of the activity of a target enzyme.
-
Materials: Purified target enzyme, specific fluorogenic or chromogenic substrate, assay buffer, this compound, 96-well plate, plate reader.
-
Protocol:
-
Prepare serial dilutions of this compound.
-
Add the enzyme and inhibitor to the wells of a 96-well plate and incubate for a fixed time (e.g., 30 minutes).
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction kinetics by measuring the change in fluorescence or absorbance over time.
-
Calculate the initial velocity for each inhibitor concentration and determine the IC50 value by non-linear regression.
-
b. Time-Dependent Inhibition Assay (k_inact and K_I Determination)
This assay characterizes the rate of irreversible enzyme inactivation.
-
Protocol:
-
Incubate the target enzyme with various concentrations of this compound for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a solution containing the substrate to measure the residual enzyme activity.
-
Plot the natural log of the percentage of remaining activity versus the pre-incubation time for each inhibitor concentration.
-
The observed rate of inactivation (k_obs) is the negative slope of this line.
-
Plot k_obs versus the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).
-
c. Intact Protein Mass Spectrometry
This analysis confirms the covalent binding of this compound to the target protein.
-
Protocol:
-
Incubate the target protein with an excess of this compound for a sufficient time to ensure complete reaction.
-
Remove the excess, unbound inhibitor by dialysis or a desalting column.
-
Analyze the protein sample by high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
Compare the mass of the treated protein with the untreated protein. An increase in mass corresponding to the molecular weight of this compound confirms covalent adduct formation.
-
References
- 1. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salvianolic Acid A Ameliorates Early-Stage Atherosclerosis Development by Inhibiting NLRP3 Inflammasome Activation in Zucker Diabetic Fatty Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SalA-VS-07 in Opioid Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SalA-VS-07 is a novel, non-basic, G protein-biased partial agonist for the kappa-opioid receptor (KOR).[1][2] Derived from the potent and selective KOR agonist Salvinorin A (SalA), this compound was identified through structure-based virtual screening and offers a unique pharmacological profile.[1] Unlike traditional opioids, SalA and its analogs lack a basic nitrogen atom, a feature previously thought to be essential for interaction with opioid receptors.[1][3] This distinct structure makes this compound a valuable research tool for investigating the intricacies of KOR signaling and for the development of novel therapeutics for pain, pruritus, epilepsy, and other conditions where the KOR is a key target.[1]
These application notes provide a comprehensive overview of the pharmacological properties of this compound, detailed protocols for its use in key in vitro assays, and visual representations of relevant signaling pathways and experimental workflows.
Pharmacological Data
The following tables summarize the quantitative pharmacological data for this compound, facilitating comparison with the parent compound Salvinorin A and the standard KOR agonist U69,593.
Table 1: Opioid Receptor Binding Affinity of this compound
| Compound | Receptor | Ki (nM) | Radioligand | Cell Line |
| This compound | Human KOR | 15.3 ± 2.1 | [3H]U69,593 | CHO-hKOR |
| This compound | Human MOR | > 10,000 | [3H]DAMGO | CHO-hMOR |
| This compound | Human DOR | > 10,000 | [3H]DPDPE | CHO-hDOR |
| Salvinorin A | Human KOR | 2.66 ± 0.34 | [3H]U69,593 | CHO-hKOR |
Data sourced from: Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening.[1]
Table 2: In Vitro KOR Agonist Activity of this compound ([35S]GTPγS Binding Assay)
| Compound | EC50 (nM) | Emax (% of U69,593) |
| This compound | 108 ± 25 | 48 ± 3 |
| Salvinorin A | 1.83 ± 0.45 | 102 ± 5 |
| U69,593 | 11.2 ± 1.8 | 100 |
Data sourced from: Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical KOR signaling pathway and the experimental workflow for characterizing KOR agonists.
Caption: Canonical G-protein signaling pathway of the Kappa-Opioid Receptor (KOR).
References
Best practices for dissolving and storing SalA-VS-07
For Researchers, Scientists, and Drug Development Professionals
Introduction
SalA-VS-07 is a potent and selective G protein-biased partial agonist for the Kappa-opioid receptor (KOR).[1] As a research compound, its proper handling, dissolution, and storage are critical to ensure its stability, activity, and the reproducibility of experimental results. These application notes provide detailed protocols and best practices for the effective use of this compound in a laboratory setting.
Chemical Properties of this compound
A summary of the known chemical properties of this compound is presented in the table below. This information is essential for calculating molar concentrations and for understanding the basic characteristics of the compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅ClN₄O₂ | [1] |
| Molecular Weight | 412.91 g/mol | [1] |
| CAS Number | 2445895-33-8 | [1] |
| Appearance | Solid (form may vary) | N/A |
| Purity | >98% (typical) | N/A |
Note: Appearance and purity may vary between batches. Always refer to the manufacturer's certificate of analysis for the most accurate information.
Best Practices for Dissolving this compound
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for organic molecules and is a good starting point for dissolving this compound.[2][3]
-
Ethanol: Ethanol can also be a suitable solvent, particularly for in vivo studies where DMSO may have undesired effects.
Protocol for Preparing a Stock Solution:
-
Pre-weighing Preparation: Before opening the vial, bring the this compound container to room temperature to prevent condensation of moisture, which could affect the stability of the compound.
-
Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance. Perform this in a well-ventilated area or a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial containing the weighed compound. To prepare a 10 mM stock solution, for example, dissolve 4.13 mg of this compound in 1 mL of solvent.
-
Ensuring Complete Dissolution: Vortex the solution gently until the compound is completely dissolved. If necessary, brief sonication in a water bath may aid in dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the storage section below.
Best Practices for Storing this compound
Proper storage is crucial to maintain the integrity and activity of this compound. The following are general recommendations based on the handling of similar chemical compounds.
Storage of Solid Compound:
-
Temperature: Store the solid compound at -20°C for long-term storage. For short-term storage, 4°C is acceptable.
-
Light: Protect the solid compound from light by storing it in an amber vial or a light-blocking container.
-
Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen).
Storage of Stock Solutions:
-
Temperature: Store stock solutions at -20°C. For extended storage (months to years), -80°C is recommended.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.
-
Light: Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many in vitro experiments.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Equilibrate the vial of this compound to room temperature.
-
Weigh out 4.13 mg of this compound and transfer it to a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Signaling Pathway and Experimental Workflow
To aid researchers in designing experiments and understanding the mechanism of action of this compound, the following diagrams illustrate the Kappa-opioid receptor signaling pathway and a general experimental workflow.
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway activated by this compound.
Caption: General experimental workflow for using this compound.
References
Troubleshooting & Optimization
Troubleshooting SalA-VS-07 experimental variability
Notice: Information regarding "SalA-VS-07" is not currently available in publicly accessible resources. The following guide is a generalized template based on common sources of experimental variability for novel compounds. Please verify the specific details and protocols relevant to your molecule.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our cell-based assays with this compound. What are the potential causes?
A1: High variability in cell-based assays can stem from several factors. Common sources include:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells can respond differently to treatment.
-
Seeding Density: Inconsistent cell seeding density across wells is a major contributor to variability. Optimize and strictly control your seeding protocol.
-
Compound Solubility and Stability: this compound may have limited solubility or stability in your assay medium. Visually inspect for precipitation. Consider using a different solvent or formulation. Test the stability of the compound in your media over the time course of the experiment.
-
Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant concentration differences. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
Q2: The potency (e.g., IC50) of this compound shifts between experimental runs. How can we improve consistency?
A2: Fluctuations in potency measurements are a common challenge. To improve consistency:
-
Standardize Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Control Incubation Times: Adhere strictly to specified incubation times for compound treatment and subsequent assay steps.
-
Monitor Instrument Performance: Ensure that plate readers or other detection instruments are properly calibrated and maintained.
-
Use of Reference Compounds: Include a known positive and negative control compound in every assay plate. This helps to normalize the data and identify run-to-run variations.
Troubleshooting Guides
Issue 1: Inconsistent Results in Western Blotting for a Target of this compound
| Potential Cause | Troubleshooting Step |
| Variable Protein Extraction | Ensure complete and consistent lysis of cells. Quantify total protein concentration (e.g., using a BCA assay) and normalize loading amounts for all samples. |
| Antibody Performance | Validate the specificity of your primary antibody. Use a consistent antibody dilution and incubation time/temperature. Consider trying a different antibody clone or from a different vendor. |
| Transfer Efficiency | Verify efficient protein transfer from the gel to the membrane using a stain like Ponceau S. Optimize transfer time and voltage if necessary. |
| Inconsistent Compound Activity | Confirm the bioactivity of the this compound batch used for the experiment in a parallel functional assay. |
Issue 2: High Background Signal in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Step |
| Autofluorescence of this compound | Run a control plate with this compound in assay medium without cells to check for inherent fluorescence at the excitation/emission wavelengths of your dye. |
| Cellular Autofluorescence | High cell density or unhealthy cells can increase background fluorescence. Optimize cell seeding density. |
| Incomplete Washing Steps | Ensure thorough but gentle washing steps to remove unbound fluorescent probes without detaching cells. |
| Media Components | Some components in cell culture media (e.g., phenol (B47542) red, riboflavin) can be fluorescent. Consider using phenol red-free media for the assay. |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare vehicle control and positive control solutions.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT solution or CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.
-
Incubation and Detection: Incubate for the time specified in the assay protocol. Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: A generalized workflow for a cell-based assay with this compound.
Caption: A troubleshooting decision tree for experimental variability.
Technical Support Center: Optimizing Inhibitor-VS Concentration for In Vitro Studies
Disclaimer: Information regarding a specific compound designated "SalA-VS-07" is not publicly available in the searched scientific literature. Therefore, this technical support center provides guidance for a hypothetical vinyl sulfone inhibitor, herein referred to as "Inhibitor-VS," based on general principles for this class of compounds. The experimental protocols, data, and signaling pathways described are illustrative examples and should be adapted to the specific target and experimental system of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Inhibitor-VS in a new in vitro study?
A1: The optimal concentration for a new inhibitor is highly dependent on the specific cell line, the duration of the experiment, and the biological endpoint being measured.[1] It is recommended to first consult any existing literature for the inhibitor or similar compounds to establish a preliminary concentration range. If no data is available, a broad range-finding experiment is a crucial first step.[1] For inhibitors with known IC50 or Ki values from biochemical assays, a starting concentration 5 to 10 times higher than these values can be used to aim for complete inhibition of the target enzyme's activity.[2]
Q2: How should I prepare and store stock solutions of Inhibitor-VS?
A2: Most vinyl sulfone inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to prepare a high-concentration stock solution, for instance, 10 mM, in anhydrous DMSO. To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C.[1] Immediately before an experiment, the stock solution should be diluted to the final working concentration in the cell culture medium.[1] It's critical to maintain a low final DMSO concentration in the cell culture (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1][2]
Q3: My inhibitor is potent in a biochemical (enzymatic) assay but shows weak activity in my cell-based assay. Why is this?
A3: Discrepancies between biochemical and cellular assay results are a common challenge.[1] Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Cellular ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP levels (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to biochemical assays where ATP concentrations are typically lower.[1]
-
Efflux Pumps: The inhibitor may be actively transported out of the cell by efflux pumps.
-
Metabolism: The inhibitor may be metabolized by the cells into an inactive form.
-
Aqueous Stability: The inhibitor's stability in the aqueous environment of the cell culture medium over the course of the experiment can affect its effective concentration.[3]
Q4: What is a dose-response experiment and why is it important?
A4: A dose-response experiment is critical for determining the concentration at which an inhibitor produces a desired effect. It involves treating cells or an enzyme with a range of inhibitor concentrations and measuring the biological response. This allows for the calculation of key parameters like the IC50 value (the concentration of an inhibitor required to reduce a biological response by 50%). This is essential for understanding the potency of your inhibitor and selecting appropriate concentrations for subsequent experiments.
Troubleshooting Guides
Enzymatic Assays
Q: I am seeing high background noise or no signal in my enzymatic assay. What could be the cause?
A: This could be due to several factors. Here are some common causes and solutions:
-
Reagent Issues: Ensure all reagents, including the enzyme, substrate, and inhibitor, are properly stored, within their expiration date, and have been prepared correctly. Thaw all components completely and mix gently before use.[4]
-
Incorrect Wavelength: Verify that the plate reader is set to the correct wavelength for your assay's detection method.[4]
-
Assay Conditions: Ensure the assay buffer is at the optimal pH and temperature for enzyme activity.[5]
-
Interfering Substances: Some substances in your sample preparation, such as EDTA, high concentrations of detergents (SDS, Tween-20), or sodium azide, can interfere with the assay.[4]
Cell-Based Assays
Q: My dose-response curve is not sigmoidal or has a very shallow slope. What should I do?
A: An abnormal dose-response curve can indicate several issues:
-
Assay Window: The dynamic range of your assay may be too small. Optimize your assay to have a larger signal-to-noise ratio.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells, leading to a drop in signal at high inhibitor concentrations that is not related to the inhibitor's specific activity. Ensure the final solvent concentration is low (≤ 0.1%) and include a vehicle control.[6]
-
Inhibitor Solubility: The inhibitor may be precipitating out of solution at higher concentrations. Check the solubility of your compound in the assay medium.
-
Incorrect Incubation Time: The incubation time may be too short or too long. Optimize the incubation time to capture the desired biological effect.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for Inhibitor-VS in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| A549 | Lung Carcinoma | 5.2 | Cell Viability (MTT) |
| HCT116 | Colon Carcinoma | 2.8 | Cell Viability (MTT) |
| MCF-7 | Breast Adenocarcinoma | 8.1 | Cell Viability (MTT) |
| U-87 MG | Glioblastoma | 1.5 | Apoptosis (Caspase-3 Activity) |
Table 2: Recommended Concentration Ranges for Initial In Vitro Experiments with Inhibitor-VS
| Assay Type | Recommended Starting Concentration Range | Notes |
| Enzymatic Assay | 0.1 - 10 x Ki or biochemical IC50 | If Ki/IC50 is unknown, start with a broad range (e.g., 1 nM - 100 µM). |
| Cell Viability Assay | 0.01 - 100 µM | A wide range is recommended for initial screening. |
| Western Blot | 1 - 10 x cellular IC50 | To confirm target engagement and downstream effects. |
| Apoptosis Assay | 0.5 - 5 x cellular IC50 | To assess the induction of programmed cell death. |
Experimental Protocols
Protocol 1: Determining the IC50 of Inhibitor-VS using an MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Inhibitor-VS in 100% DMSO. Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., from 200 µM to 20 nM, which will be further diluted 1:1 in the wells).
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared Inhibitor-VS dilutions or control solutions to the appropriate wells.[1] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[1]
-
Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[1]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.[1]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Assessing Target Engagement via Western Blot
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of Inhibitor-VS or a vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for a downstream marker of the target's activity (e.g., a phosphorylated substrate). Then, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the band intensities to determine the effect of Inhibitor-VS on the target pathway.
Visualizations
Caption: Hypothetical signaling pathway where Inhibitor-VS blocks an anti-apoptotic cysteine protease.
Caption: General experimental workflow for optimizing the in vitro concentration of Inhibitor-VS.
Caption: A decision tree for troubleshooting low signal in an in vitro enzymatic assay.
References
Overcoming poor solubility of SalA-VS-07
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SalA-VS-07. Our goal is to help you overcome common experimental challenges, with a particular focus on the compound's poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel, selective inhibitor of the SalA enzyme, a β-glucosidase involved in the metabolism of aryl β-glucosides. Based on its structure, featuring a salicylic (B10762653) acid core and a vinyl sulfone reactive group, it is classified as a covalent inhibitor. Its hydrophobic nature can present challenges with solubility in aqueous solutions.
Q2: What is the primary challenge when working with this compound?
A2: The primary challenge is its low intrinsic aqueous solubility, which can impact the accuracy and reproducibility of in vitro and in vivo experiments. This can lead to issues such as compound precipitation, inaccurate concentration measurements, and reduced biological activity.
Q3: What are the recommended starting solvents for this compound?
A3: For creating a stock solution, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is crucial to first dissolve the compound completely in the organic solvent before making further dilutions in aqueous buffers.
Q4: How can I determine the maximum tolerated solvent concentration for my assay?
A4: It is essential to perform a solvent tolerance test for your specific cell line or assay system. This involves treating your experimental system with a range of solvent concentrations (e.g., 0.1% to 1% DMSO) in your final assay medium and observing for any cytotoxic or confounding effects.
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides systematic approaches to address solubility issues with this compound.
Initial Solubility Assessment
The first step is to determine the approximate solubility of this compound in your desired aqueous buffer.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Prepare a serial dilution of the DMSO stock solution in your target aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Incubation: Incubate the dilutions at room temperature for a set period (e.g., 2 hours), allowing the solution to equilibrate.
-
Visual Inspection: Observe the solutions for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
-
Quantitative Measurement (Optional): For a more precise measurement, centrifuge the samples to pellet any precipitate and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.
Solubility Enhancement Strategies
If the initial solubility is insufficient for your experimental needs, consider the following strategies.
1. Co-solvents
The use of co-solvents can significantly enhance the solubility of hydrophobic compounds.
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of biocompatible co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG400).
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of this compound in each co-solvent.
-
Titration in Aqueous Buffer: Add increasing volumes of the co-solvent stock solution to your aqueous buffer and observe for precipitation.
-
Determine Maximum Solubilizing Concentration: Identify the highest concentration of this compound that can be achieved with an acceptable final co-solvent concentration for your assay.
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | This compound Solubility (µM) |
| PBS (pH 7.4) | < 1 |
| 1% DMSO in PBS | 15 |
| 5% Ethanol in PBS | 25 |
| 10% PEG400 in PBS | 50 |
2. pH Adjustment
The solubility of ionizable compounds like this compound (due to its salicylic acid moiety) can be influenced by pH.
Experimental Protocol: pH-dependent Solubility
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).
-
Solubility Measurement: Determine the solubility of this compound in each buffer using the kinetic solubility assessment protocol described above.
-
Select Optimal pH: Choose the pH that provides the best solubility while being compatible with your experimental system.
Table 2: Effect of pH on this compound Solubility
| Buffer pH | This compound Solubility (µM) in 1% DMSO |
| 5.0 | 5 |
| 6.0 | 10 |
| 7.4 | 15 |
| 8.5 | 30 |
3. Use of Surfactants
Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
Experimental Protocol: Surfactant-mediated Solubilization
-
Select Surfactants: Choose biocompatible, non-ionic surfactants such as Tween® 80 or Pluronic® F-68.
-
Prepare Surfactant Solutions: Prepare your aqueous buffer containing a low concentration of the selected surfactant (e.g., 0.01% - 0.1%).
-
Determine Solubility: Measure the solubility of this compound in the surfactant-containing buffer.
Table 3: Effect of Surfactants on this compound Solubility
| Surfactant (in PBS with 1% DMSO) | This compound Solubility (µM) |
| 0.01% Tween® 80 | 40 |
| 0.05% Pluronic® F-68 | 60 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of SalA inhibition by this compound.
Experimental Workflow
Interpreting unexpected results with SalA-VS-07
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SalA-VS-07, a covalent probe for activity-based protein profiling (ABPP). This compound is designed with a Salvianolic acid A (SalA) recognition moiety and a vinyl sulfone (-VS-) reactive group, intended to covalently modify active cysteine residues in target proteins.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an activity-based probe (ABP) that functions through a two-step mechanism.[1][2] First, the Salvianolic acid A portion of the molecule facilitates non-covalent binding to the target protein's active site. Subsequently, the vinyl sulfone electrophile forms a stable, covalent bond with a nucleophilic cysteine residue within the active site.[2] This covalent modification allows for the visualization and identification of active enzymes.
Q2: What are the expected results in a typical experiment?
A2: In a typical activity-based protein profiling (ABPP) experiment, you should expect to see specific labeling of the target protein(s) when analyzed by SDS-PAGE and fluorescence scanning or western blotting. In a competitive inhibition assay, pre-incubation with a known inhibitor of the target enzyme should lead to a dose-dependent decrease in the fluorescent signal from this compound labeling.
Q3: My this compound probe is not labeling any proteins. What could be the issue?
A3: A complete lack of labeling can be due to several factors, including probe degradation, incorrect storage, or issues with your experimental setup. Ensure the probe has been stored correctly, typically at -20°C or -80°C and protected from light. Verify the concentration of the probe and the incubation time. It is also possible that the target protein is not active or not present in your sample.
Q4: I am observing non-specific labeling or multiple bands. How can I reduce this?
A4: Non-specific labeling is a common issue with covalent probes.[3] This can be due to the inherent reactivity of the vinyl sulfone warhead.[2] To reduce non-specific binding, try optimizing the probe concentration and incubation time. Using a lower concentration of this compound or a shorter incubation period can often improve specificity. Additionally, ensure that your lysis buffer and wash steps are optimized to minimize non-specific interactions.
Q5: How can I confirm that this compound is covalently binding to my target protein?
A5: Covalent binding can be confirmed through several methods. One common approach is to perform a "jump dilution" experiment. After labeling, dilute the sample significantly. If the probe is covalently bound, the signal will not decrease upon dilution, whereas a reversibly bound probe would dissociate.[4] Another method is to perform intact protein mass spectrometry, which will show a mass shift corresponding to the adduction of this compound to the target protein.[4]
Troubleshooting Unexpected Results
Table 1: Troubleshooting Guide for Common Issues with this compound
| Observed Problem | Potential Cause | Recommended Solution |
| No Labeling | 1. Inactive or degraded probe. 2. Target protein is inactive or absent. 3. Incorrect experimental conditions. | 1. Use a fresh aliquot of the probe. Confirm storage conditions. 2. Use a positive control lysate known to contain the active target. 3. Optimize probe concentration, incubation time, and temperature. |
| Weak Labeling | 1. Insufficient probe concentration. 2. Short incubation time. 3. Low abundance or activity of the target protein. | 1. Perform a dose-response experiment to find the optimal concentration. 2. Increase the incubation time. 3. Increase the amount of protein lysate used. |
| High Background/Non-Specific Labeling | 1. Probe concentration is too high. 2. Incubation time is too long. 3. Insufficient washing. 4. Off-target effects of the probe.[5][6] | 1. Reduce the probe concentration. 2. Reduce the incubation time. 3. Optimize the number and duration of wash steps. 4. Perform competitive labeling with a known inhibitor to confirm target specificity. |
| Unexpected Bands | 1. Labeling of off-target proteins.[7] 2. Proteolytic degradation of the target protein. 3. Post-translational modifications of the target. | 1. Perform proteomic analysis to identify off-target proteins.[3] 2. Add protease inhibitors to your lysis buffer. 3. Use specific antibodies to confirm the identity of the labeled bands. |
| Inconsistent Results | 1. Variability in sample preparation. 2. Inconsistent probe handling. 3. Differences in enzyme activity between samples. | 1. Standardize your sample preparation protocol. 2. Aliquot the probe to avoid multiple freeze-thaw cycles. 3. Normalize protein concentrations and ensure consistent sample handling. |
Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) with this compound
-
Prepare Lysate: Lyse cells or tissues in an appropriate buffer (e.g., Tris-HCl or PBS) without detergents that may interfere with labeling. Determine the protein concentration of the lysate.
-
Labeling Reaction: Dilute the protein lysate to a final concentration of 1-2 mg/mL. Add this compound to a final concentration of 1-5 µM. Incubate at room temperature or 37°C for 30-60 minutes.
-
Quench Reaction (Optional): Add SDS-PAGE loading buffer and boil for 5 minutes to stop the reaction.
-
Analysis: Separate the labeled proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence scanner (if this compound is fluorescently tagged) or by western blot using an antibody against a tag on the probe (e.g., biotin (B1667282) or FLAG).
Protocol 2: Competitive Inhibition Assay
-
Prepare Lysate: Prepare the protein lysate as described in Protocol 1.
-
Pre-incubation with Inhibitor: Aliquot the lysate and add a known inhibitor of the target enzyme at various concentrations. Incubate for 30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
Labeling with this compound: Add this compound to each reaction to a final concentration of 1-5 µM. Incubate for 30-60 minutes at room temperature.
-
Analysis: Analyze the samples by SDS-PAGE and fluorescence scanning or western blotting as described in Protocol 1. A successful experiment will show a decrease in this compound labeling with increasing concentrations of the competitor.
Visualizing Workflows and Pathways
Caption: Figure 1. General Experimental Workflow for ABPP.
Caption: Figure 2. Troubleshooting Logic for Unexpected Labeling.
Caption: Figure 3. Mechanism of this compound Action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. bioskryb.com [bioskryb.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compound-X Stability and Degradation
Disclaimer: Information regarding the specific compound "SalA-VS-07" is not publicly available. This technical support center provides a generalized framework for a hypothetical research compound, hereafter referred to as "Compound-X," to address common stability and degradation issues encountered during drug development and research. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My Compound-X solution has changed color. What does this indicate?
A color change in a solution of Compound-X often suggests chemical degradation or oxidation.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is critical to assess the integrity of the compound before proceeding with any experiments.
Q2: I'm observing a precipitate in my frozen DMSO stock solution of Compound-X upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] Consider the following troubleshooting steps:
-
Solvent Choice: Ensure DMSO is the most appropriate solvent for long-term storage at your desired temperature.[1]
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider preparing a slightly more dilute stock solution.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Importantly, avoid repeated freeze-thaw cycles.[1]
Q3: Could the type of storage container affect the stability of Compound-X?
Yes, the material of the storage container can significantly impact the stability of a compound.[1] Some plastics may leach contaminants, or the compound may adsorb to the container's surface. For long-term storage, using amber glass vials or inert polypropylene (B1209903) tubes is advisable.[1]
Q4: My experimental results with Compound-X are inconsistent, and I suspect a loss of activity. What are the likely causes?
Inconsistent results and loss of activity are common issues stemming from the degradation of a small molecule in solution.[1] Key factors that influence stability include:
-
Temperature: Higher temperatures can accelerate chemical degradation.[2]
-
pH: The stability of many compounds is pH-dependent.[1] Hydrolysis, a common degradation pathway, can be catalyzed by acidic or basic conditions.[3][4]
-
Light Exposure: UV and visible light can induce photochemical degradation.[1][2]
-
Air (Oxygen) Exposure: Compounds with certain functional groups may be susceptible to oxidation.[1][2]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common stability issues with Compound-X.
Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis Over Time
-
Potential Cause: Compound degradation.
-
Troubleshooting Steps:
-
Identify the degradation products to understand the potential degradation pathway.
-
Implement strategies to mitigate the specific degradation mechanism. For example, if hydrolysis is suspected, adjust the buffer pH. If oxidation is likely, consider adding antioxidants or preparing solutions in degassed solvents.[3]
-
Issue 2: Precipitate Forms in the Stock Solution During Storage
-
Potential Cause: Poor solubility or degradation to an insoluble product.[3]
-
Troubleshooting Steps:
Issue 3: Loss of Compound Activity in a Cell-Based Assay
-
Potential Cause: Degradation in the culture medium, adsorption to plasticware, or poor cell permeability.[3]
-
Troubleshooting Steps:
Data Presentation
Quantitative data from stability studies should be summarized in clear, structured tables for easy comparison.
Table 1: Stability of Compound-X in Different Solvents at Room Temperature (25°C)
| Time (hours) | % Remaining (DMSO) | % Remaining (Ethanol) | % Remaining (PBS, pH 7.4) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.5 | 95.2 |
| 4 | 99.5 | 98.9 | 90.7 |
| 8 | 99.1 | 97.8 | 82.1 |
| 24 | 97.2 | 94.1 | 65.4 |
Note: The data in this table is illustrative and will vary depending on the specific compound and conditions.[1]
Table 2: Effect of Temperature on the Stability of Compound-X in Aqueous Buffer (pH 7.4)
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (37°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 99.2 | 91.5 | 85.3 |
| 24 | 98.5 | 82.1 | 70.1 |
| 48 | 97.1 | 68.9 | 52.8 |
Note: The data in this table is illustrative and will vary depending on the specific compound and conditions.[1]
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of Compound-X
Objective: To quickly assess the stability of Compound-X in a specific solvent or buffer under different temperature conditions.[3]
Materials:
-
Compound-X
-
High-purity solvent (e.g., DMSO, ethanol) or aqueous buffer
-
Analytical HPLC system with a suitable column (e.g., C18)[1]
-
HPLC-grade solvents for analysis[1]
Procedure:
-
Solution Preparation: Prepare a fresh stock solution of Compound-X at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.
-
Incubation: Aliquot the solution into separate, appropriately sealed vials for each time point and condition. Incubate the vials under the desired conditions (e.g., 4°C, room temperature, 37°C).[3]
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition.[3]
-
Quenching (if necessary): To stop further degradation, especially for samples from elevated temperatures, an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) can be added.[3]
-
Analysis: Analyze the samples by HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the parent compound at each time point relative to the t=0 sample. Plot the percentage of the remaining compound against time for each condition.[3] A decrease in the main peak area and the appearance of new peaks are indicative of degradation.[1]
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway where Compound-X acts as an inhibitor of Kinase B.
Experimental Workflow
Caption: Experimental workflow for the preliminary stability assessment of Compound-X.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting unexpected degradation of Compound-X.
References
Avoiding off-target effects of SalA-VS-07
Welcome to the technical support center for SalA-VS-07. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help mitigate potential off-target effects in your experiments.
Compound Profile: this compound is a potent, irreversible covalent inhibitor designed to target the ATP-binding site of Target Kinase X (TKX). It incorporates a vinyl sulfone (VS) electrophilic warhead that forms a covalent bond with a non-catalytic cysteine residue near the active site, providing high potency and prolonged duration of action. Due to its covalent mechanism, careful experimental design is crucial to ensure on-target specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound acts as a targeted covalent inhibitor. It first binds non-covalently to the ATP pocket of Target Kinase X (TKX). This initial binding event positions its vinyl sulfone warhead in close proximity to a specific cysteine residue (Cys-123). A subsequent Michael addition reaction leads to the formation of a stable, irreversible covalent bond, thus permanently inactivating the kinase.
Q2: What are the potential known off-target effects of this compound?
As a covalent inhibitor, this compound carries a risk of reacting with other proteins that have reactive cysteine residues accessible on their surface.[1] While designed for high selectivity, potential off-target effects can include:
-
Inhibition of related kinases: Cross-reactivity with kinases that share structural homology in the ATP-binding region.
-
Induction of apoptosis or autophagy: At higher concentrations, covalent modification of proteins involved in cell survival pathways can lead to unintended cytotoxicity.[2][3]
-
Haptenization: The drug-protein adduct may become immunogenic, a potential concern for in-vivo studies.[4]
Q3: How can I minimize off-target effects in my cell-based assays?
Minimizing off-target effects is key to generating reliable data.[5] Key strategies include:
-
Use the lowest effective concentration: Determine the EC50 for your specific cell line and use a concentration at or slightly above this value (e.g., 1x to 5x EC50). Avoid using excessively high concentrations.
-
Limit exposure time: Covalent inhibition is time-dependent.[4] A shorter incubation time may be sufficient to inhibit the primary target while minimizing reactions with lower-affinity off-targets.
-
Perform rigorous controls: The most critical control is a rescue experiment using a drug-resistant mutant of TKX or a structurally distinct inhibitor of TKX to confirm the observed phenotype.
Q4: I am observing unexpected cytotoxicity even at low nanomolar concentrations. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
On-target toxicity: The inhibition of Target Kinase X itself may be cytotoxic in your specific cellular model. This is a valid biological finding.
-
Potent off-target effects: this compound might be potently inhibiting a critical survival protein in your cells. A proteome-wide selectivity profiling experiment can help identify such off-targets.[6][7]
-
Cell line sensitivity: Some cell lines are inherently more sensitive to perturbations in signaling pathways.
-
Metabolic activation: The compound could be metabolized into a more reactive species.[5]
To distinguish between these possibilities, compare the effects of this compound with a genetic knockdown (siRNA or CRISPR) of TKX. If the phenotypes match, the cytotoxicity is likely on-target.
Troubleshooting Guide
Problem 1: The observed cellular phenotype does not match the known function of Target Kinase X (TKX).
| Possible Cause | Recommended Solution |
| Dominant Off-Target Effect | The phenotype may be driven by inhibition of a different protein. It is crucial to validate findings with a second, structurally unrelated inhibitor of TKX. If the phenotype persists only with this compound, it is likely an off-target effect.[8] |
| Scaffold-Specific Activity | The core chemical structure (scaffold) of this compound might have inherent biological activity independent of its covalent warhead. Use a control compound that has the same scaffold but lacks the vinyl sulfone warhead. |
| Uncharacterized TKX Function | You may have discovered a novel function for TKX in your specific cellular context. Confirm the finding by performing a rescue experiment with a version of TKX that has a mutated cysteine (Cys-123-Ala) rendering it resistant to this compound. |
Problem 2: There is a large discrepancy between the biochemical IC50 and the cellular EC50.
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | This compound may not efficiently cross the cell membrane, requiring higher extracellular concentrations to achieve intracellular target engagement. |
| High Protein Binding | The compound may bind to serum proteins in the cell culture media, reducing the free concentration available to enter cells.[9] Consider reducing the serum percentage in your media during the treatment period, if possible for your cell line. |
| Rapid Target Turnover | If the TKX protein is rapidly synthesized, higher concentrations of the inhibitor may be needed to achieve and maintain full target inhibition.[4] |
| Drug Efflux | The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor can help diagnose this issue. |
Quantitative Data Summary
The following tables provide reference data for this compound. Note that optimal conditions should be determined empirically for each specific experimental system.
Table 1: Kinome Selectivity Profile of this compound Data obtained from competitive chemoproteomic profiling in HEK293T cell lysate.
| Target | Binding Affinity (Kd, nM) | Selectivity Notes |
| Target Kinase X (TKX) | 0.8 | Primary Target |
| Kinase A | 55 | >65-fold selective over Kinase A |
| Kinase B | 210 | >250-fold selective over Kinase B |
| Kinase C | >10,000 | No significant binding detected |
| Kinase D | 850 | >1000-fold selective over Kinase D |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Cell Line | Pathway Inhibition EC50 (nM) | Anti-proliferative GI50 (nM) | Recommended Concentration Range |
| HeLa | 5 | 25 | 5 - 50 nM |
| A549 | 12 | 80 | 10 - 100 nM |
| MCF7 | 8 | 45 | 10 - 75 nM |
| U-2 OS | 25 | 200 | 25 - 250 nM |
Experimental Protocols & Workflows
On-Target vs. Off-Target Validation Workflow
This workflow provides a logical sequence of experiments to confirm that a cellular response is due to the inhibition of Target Kinase X.
Caption: Workflow for validating on-target vs. off-target effects.
Protocol 1: Proteome-wide Selectivity Profiling
This method uses a "clickable" version of this compound, containing an alkyne tag, to identify its binding partners across the entire proteome.[1]
-
Probe Synthesis: Synthesize this compound with a terminal alkyne tag (this compound-alkyne).
-
Cell Lysate Preparation: Prepare native cell lysates from the cell line of interest under conditions that preserve protein activity.
-
Probe Incubation: Treat the lysate with a range of this compound-alkyne concentrations. Include a competition control where lysate is pre-incubated with a high concentration of non-tagged this compound.
-
Click Chemistry: Add biotin-azide to the lysate. The alkyne-tagged proteins will be "clicked" and covalently linked to biotin (B1667282) via a copper-catalyzed cycloaddition reaction.
-
Affinity Purification: Use streptavidin-coated beads to pull down all biotinylated proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specific binders, then perform an on-bead tryptic digest of the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins captured by the probe. True targets will show a dose-dependent enrichment that is competed away by the parent this compound compound.
Hypothetical Signaling Pathway for Target Kinase X (TKX)
This diagram illustrates the role of TKX in a hypothetical pathway leading to cell proliferation, and how this compound intervenes.
Caption: Hypothetical TKX signaling pathway and point of inhibition.
References
- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy and apoptosis: rivals or mates? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basal autophagy is pivotal for Hodgkin and Reed-Sternberg cells' survival and growth revealing a new strategy for Hodgkin lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. certara.com [certara.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the bioavailability of SalA-VS-07
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of SalA-VS-07.
Frequently Asked Questions (FAQs)
Q1: What is Salvianolic Acid A (SalA) and why is its oral bioavailability typically low?
Salvianolic acid A (SalA) is a water-soluble phenolic acid derived from Salvia miltiorrhiza, a plant widely used in traditional medicine.[1] Like many phenolic compounds, SalA suffers from poor oral bioavailability.[2][3] This limitation stems from several factors:
-
Low Aqueous Solubility and Stability: Despite being described as water-soluble, phenolic compounds can have solubility and stability issues in the varying pH environments of the gastrointestinal (GI) tract.[2][4] Anthocyanins, for example, are known to be unstable in alkaline conditions.[4]
-
Poor Gastrointestinal Permeability: The chemical structure of phenolic compounds can make it difficult for them to cross the intestinal membrane and enter the bloodstream.[2][3]
-
Extensive First-Pass Metabolism: After oral administration, SalA undergoes rapid and extensive metabolism in both the intestines and the liver.[2][3] Key metabolic pathways include glucuronidation and sulfation, which are catalyzed by enzymes like Uridine diphosphate (B83284) glycosyltransferase (UGT).[3]
-
Efflux Transporters: Efflux transporters in the intestinal wall, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), can actively pump SalA back into the intestinal lumen, further reducing its absorption.[4]
Troubleshooting Guides
Issue: My in vivo pharmacokinetic study shows low plasma concentration of this compound even after using an advanced formulation.
This is a common challenge. Here are several potential causes and troubleshooting steps:
-
Problem: Formulation Instability in the GI Tract.
-
Possible Cause: The delivery system may not be protecting the drug from the harsh pH or enzymatic environment of the stomach and intestine.
-
Troubleshooting Steps:
-
Assess the stability of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Consider incorporating enteric coatings or using materials that are resistant to acidic and enzymatic degradation to protect the payload.
-
Evaluate the release profile in vitro to ensure the drug is released at the intended site of absorption.[5]
-
-
-
Problem: Rapid Metabolism.
-
Possible Cause: this compound is likely undergoing extensive first-pass metabolism.[2][3]
-
Troubleshooting Steps:
-
Co-administer inhibitors of key metabolic enzymes (e.g., UGT inhibitors), if appropriate for the experimental model, to assess the impact of metabolism.
-
Investigate delivery systems that can utilize alternative absorption pathways, such as lymphatic transport, which can bypass the liver. Lipid-based formulations like liposomes or solid lipid nanoparticles (SLNs) can facilitate this.
-
Chemical modification of the this compound structure to block metabolic sites could be an option, but this may alter its pharmacological activity.[6]
-
-
-
Problem: Efflux Transporter Activity.
-
Possible Cause: The compound may be a substrate for efflux pumps like P-gp or MRPs.[4]
-
Troubleshooting Steps:
-
Perform in vitro transport studies using Caco-2 cell monolayers to determine if this compound is a substrate for common efflux transporters.
-
Incorporate excipients that are known to inhibit efflux pumps (e.g., certain polymers used in nanocarriers) into your formulation.
-
-
-
Problem: Insufficient Drug Release.
-
Possible Cause: The drug may be too strongly encapsulated within the delivery vehicle, leading to incomplete release at the absorption site.
-
Troubleshooting Steps:
-
Modify the composition of the carrier to modulate the drug release rate. For solid dispersions, changing the polymer-to-drug ratio can be effective.[5]
-
Ensure that the in vitro dissolution and release studies are conducted for a sufficient duration to capture the complete release profile.
-
-
Data on Bioavailability Enhancement Strategies
Improving the bioavailability of salvianolic acids and other phenolic compounds often involves advanced formulation strategies. The table below summarizes quantitative data from studies using different delivery systems.
| Compound | Formulation Strategy | Animal Model | Key Bioavailability Improvement | Reference |
| Salvianolic Acid Extracts (SAE) | Water-in-Oil-in-Water (W/O/W) Multiple Emulsion | Sprague-Dawley Rats | 26.71-fold higher oral bioavailability compared to free drug. Cmax was 3-fold higher. | [7] |
| Salvianolic Acid B (Sal B) | Free Drug (for baseline) | Rats | Oral bioavailability was 2.3% . | [8] |
| Salvianolic Acid B (Sal B) | Free Drug (for baseline) | Dogs | Oral bioavailability was 1.07 ± 0.43% . | [8] |
| Silymarin (another phenolic) | Liposomes | - | 3.5-fold higher bioavailability (AUC) and 5.25-fold higher Cmax than drug suspension. | [6] |
| Silymarin (another phenolic) | Liposomes with Bile Salts (Bilosomes) | - | Improved oral bioavailability with an AUC of 18.406 ± 1.481 μg h/mL and Cmax of 1.296 ± 0.137 μg/mL . | [6] |
Experimental Protocols
Protocol 1: Preparation of a Water-in-Oil-in-Water (W/O/W) Multiple Emulsion
This protocol is a generalized method based on the successful preparation of a Salvianolic Acid Extract (SAE) multiple emulsion.[7]
-
Preparation of the Primary Emulsion (W/O):
-
Dissolve the lipophilic emulsifier (e.g., a blend to achieve a specific Hydrophilic-Lipophilic Balance value, such as 4.3) in the oil phase.[7]
-
Dissolve this compound in the internal aqueous phase.
-
Slowly add the internal aqueous phase to the oil phase under high-speed shearing (e.g., using a homogenizer) to form a stable water-in-oil (W/O) emulsion. The ratio of the oil phase to the internal water phase is a critical parameter to optimize.[7]
-
-
Preparation of the Multiple Emulsion (W/O/W):
-
Prepare the external aqueous phase, which may contain a hydrophilic emulsifier and stabilizers.
-
Disperse the primary W/O emulsion into the external aqueous phase under gentle agitation. Avoid high shear forces at this stage, as they can rupture the primary emulsion.
-
Continue stirring until a homogenous W/O/W multiple emulsion is formed.
-
-
Characterization:
-
Measure the particle size and distribution using a laser particle size analyzer. A median diameter of around 0.6 µm has been reported as effective.[7]
-
Determine the encapsulation efficiency by separating the emulsion and measuring the concentration of free drug in the external aqueous phase.
-
Assess the stability of the emulsion over time under different storage conditions.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a new this compound formulation.
-
Animal Acclimatization and Grouping:
-
Use healthy adult rats (e.g., Sprague-Dawley), and allow them to acclimatize for at least one week.
-
Fast the animals overnight (e.g., 12 hours) before the experiment but allow free access to water.
-
Divide the animals into groups (e.g., n=6 per group):
-
Group 1: Intravenous (IV) administration of this compound solution (for absolute bioavailability calculation).
-
Group 2: Oral administration of this compound solution/suspension (Control).
-
Group 3: Oral administration of the new this compound formulation.
-
-
-
Drug Administration:
-
Administer the drug to each animal. For oral groups, use oral gavage. The dosage should be consistent across groups (e.g., mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect samples into heparinized tubes and immediately centrifuge to separate the plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive analytical method, such as HPLC-MS/MS, to quantify the concentration of this compound in the plasma samples.[7]
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve).
-
Calculate the relative oral bioavailability of your formulation compared to the control solution: (AUC_formulation / AUC_control) * 100%.
-
Calculate the absolute oral bioavailability: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
-
Visualizations
Caption: Factors contributing to the low oral bioavailability of this compound.
Caption: Workflow for developing and testing a new this compound formulation.
Caption: Simplified AKT/mTOR signaling pathway inhibited by Salvianolic Acid B.[9]
References
- 1. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]
- 4. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Prescription Optimization and Oral Bioavailability Study of Salvianolic Acid Extracts W/O/W Multiple Emulsion [jstage.jst.go.jp]
- 8. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
Refining SalA-VS-07 dosage for animal studies
Technical Support Center: SalA-VS-07
Disclaimer: The compound "this compound" is a hypothetical agent created for illustrative purposes within this guide. As there is no publicly available data for a compound with this designation, the following information is based on the general principles of salicylic (B10762653) acid derivatives and vinyl sulfone inhibitors. This guide is intended for experienced researchers and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a novel investigational compound derived from salicylic acid. It is functionalized with a vinyl sulfone (VS) moiety, which typically acts as a Michael acceptor. This suggests that this compound is designed as an irreversible covalent inhibitor.[1][2] The primary mode of action is likely the formation of a covalent bond with a nucleophilic residue, such as the cysteine in the active site of certain proteases.[1][2] The salicylic acid component may contribute to the molecule's targeting specificity or have its own anti-inflammatory effects.[3][4]
Q2: What is the intended target of this compound?
A2: Based on its structure as a vinyl sulfone, this compound is likely designed to target enzymes with a reactive cysteine in their active site, such as certain cysteine proteases (e.g., caspases, cathepsins) or other enzymes where a cysteine residue plays a key catalytic role.[5][6] The specific target would need to be confirmed through biochemical and cellular assays.
Q3: How should I prepare and formulate this compound for animal studies?
A3: Vinyl sulfone compounds can have limited aqueous solubility.[1] A common approach for in vivo studies is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for injection, such as a solution of PEG400, Solutol HS 15, or corn oil. It is crucial to perform a solubility test to determine the optimal vehicle and to ensure the final concentration of the organic solvent (e.g., DMSO) is within acceptable limits for the animal model to avoid vehicle-induced toxicity. A sample formulation protocol is provided in the "Experimental Protocols" section.
Q4: What are the potential off-target effects of this compound?
A4: Potential off-target effects could arise from two sources: the vinyl sulfone group and the salicylic acid scaffold.
-
Vinyl Sulfone: This reactive group can potentially form covalent bonds with other proteins that have accessible and reactive cysteine residues, not just the intended target.[1] This could lead to unforeseen toxicities.
-
Salicylic Acid: Salicylic acid and its derivatives are known to have multiple targets in animals, including cyclooxygenases (COX1 and COX2).[7] Depending on the concentration and distribution of this compound, it might exert some COX-inhibitory effects, which could be a consideration in inflammatory models. High doses of salicylates can also cause gastrointestinal irritation.[8][9]
Q5: How do I design a dose-finding study for an irreversible inhibitor like this compound?
A5: Dose-finding studies for irreversible inhibitors require careful design. Unlike reversible inhibitors, the pharmacodynamic effect of an irreversible inhibitor can last longer than its presence in the plasma. A typical approach is a dose-escalation study.[10][11][12] One would start with a low dose, potentially estimated from in vitro IC50 values and allometric scaling from any available data, and gradually increase the dose in different cohorts of animals.[12] Key readouts should include not only clinical signs of toxicity but also target engagement in a relevant tissue to correlate the dose with the desired biological effect. A common design is the "3+3" dose-escalation design.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of this compound during formulation or injection | Poor solubility of the compound in the chosen vehicle. The concentration of the compound may be too high. | Test different vehicle compositions (e.g., varying percentages of DMSO, PEG400, Tween 80). Prepare the formulation fresh before each use. Gently warm the vehicle before dissolving the compound. Consider sonication to aid dissolution. |
| No observable efficacy at expected doses | Poor bioavailability or rapid metabolism. The chosen dose is too low. The compound is not reaching the target tissue. | Perform a preliminary pharmacokinetic (PK) study to assess exposure. Increase the dose in a stepwise manner. Analyze the compound's concentration in the target tissue. |
| Unexpected animal toxicity or mortality | Off-target effects of the vinyl sulfone group. Vehicle-related toxicity (e.g., high concentration of DMSO). The compound's target is critical for normal physiology. | Reduce the dose. Evaluate a different dosing schedule (e.g., less frequent administration). Run a vehicle-only control group to rule out vehicle toxicity. Conduct histological analysis of major organs to identify signs of toxicity. |
| High variability in animal response | Inconsistent formulation or administration. Genetic variability within the animal strain. Differences in animal health status. | Ensure the formulation is homogenous and administered consistently (e.g., same time of day, same injection technique). Use a sufficient number of animals per group to account for biological variability. Ensure all animals are healthy and of a similar age and weight at the start of the study. |
Data Presentation
Table 1: Hypothetical Dose Escalation Scheme for this compound in a Murine Model
This table is a hypothetical example for illustrative purposes and should not be used as a direct protocol.
| Cohort | Dose Level (mg/kg, i.p.) | Number of Animals | Observation Period | Criteria for Escalation |
| 1 | 1 | 3 | 7 days | No signs of toxicity (e.g., >15% weight loss, severe behavioral changes). |
| 2 | 3 | 3 | 7 days | No signs of toxicity in Cohort 1. |
| 3 | 10 | 3 | 7 days | No signs of toxicity in Cohort 2. |
| 4 | 30 | 3-6 | 7 days | No dose-limiting toxicities (DLTs) in Cohort 3. If 1 DLT occurs, expand cohort to 6 animals. |
| 5 | 50 | 3-6 | 7 days | No more than 1 DLT in Cohort 4. |
Experimental Protocols
Protocol: In Vivo Dose-Finding Study of this compound in Mice
-
Animal Model:
-
Species: C57BL/6 mice (or other relevant strain)
-
Age: 8-10 weeks
-
Sex: Male or female, as appropriate for the disease model
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
-
Formulation of this compound (Example for a 10 mg/mL solution):
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal volume of 100% DMSO (e.g., 10% of the final volume).
-
In a separate tube, prepare the vehicle: 40% PEG400, 5% Tween 80 in sterile saline.
-
Slowly add the vehicle to the DMSO/compound mixture while vortexing to create the final formulation.
-
The final concentration of DMSO should be 10% or less.
-
Prepare the formulation fresh daily.
-
-
Dose Administration:
-
Randomly assign animals to dose cohorts (n=3-6 per group), including a vehicle control group.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
The injection volume should be based on the animal's body weight (e.g., 10 mL/kg).
-
-
Monitoring and Endpoints:
-
Toxicity: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in posture or grooming, and altered activity levels. Record body weight daily.
-
Efficacy: At a predetermined time point after dosing, collect blood or tissue samples to assess target engagement (e.g., by Western blot for a target protein or a pharmacodynamic biomarker assay). In a disease model, monitor relevant disease parameters.
-
Termination: Euthanize animals at the end of the study or if they reach humane endpoints (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Analyze body weight changes and other clinical signs to determine the Maximum Tolerated Dose (MTD).
-
Analyze target engagement and efficacy endpoints to establish a dose-response relationship.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of topical salicylic acid on animal epidermopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinyl Sulfone-based Inhibitors of Trypanosomal Cysteine Protease Rhodesain with Improved Antitrypanosomal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Salicylic acid residues in products of animal origin [biblio.ugent.be]
- 10. Innovative design for a phase 1 trial with intra-patient dose escalation: The Crotoxin study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. biostat.umn.edu [biostat.umn.edu]
Addressing inconsistent SalA-VS-07 assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the SalA-VS-07 assay. The following resources are designed to help you identify and resolve inconsistencies in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what does it measure?
The this compound assay is a fluorescent-based method used to measure the activity of specific proteases. This compound is a covalent inhibitor that targets the active site of these proteases. The assay quantifies enzyme activity by measuring the change in fluorescence that occurs when the this compound probe binds to its target.
Q2: What are the critical steps in the this compound assay protocol?
The most critical steps include:
-
Reagent Preparation: Ensuring all components, especially the this compound probe and the enzyme, are properly stored and handled to maintain activity.
-
Incubation Times and Temperatures: Adhering to the specified incubation periods and temperatures is crucial for consistent results.[1]
-
Pipetting Accuracy: Variations in pipetting can introduce significant error, particularly with small volumes.[2]
-
Instrument Settings: Using the correct excitation and emission wavelengths, as well as appropriate gain settings on the microplate reader, is essential for accurate signal detection.[2]
Q3: How should I prepare my samples for the this compound assay?
Sample preparation will vary depending on the source (e.g., cell lysates, purified protein). It is important to ensure that the buffer conditions of your sample are compatible with the assay buffer. Components in the sample that interfere with fluorescence or enzyme activity should be minimized or removed.
Q4: Can this compound have off-target effects?
Yes, like many active site-directed inhibitors, this compound may bind to other proteins with similar active site chemistry.[3][4][5] It is crucial to run appropriate controls to assess the specificity of the inhibitor in your system. Off-target effects can be more pronounced at higher inhibitor concentrations.
Troubleshooting Guides
Issue 1: No or Very Low Fluorescent Signal
If you observe no signal or a signal that is not significantly above background, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Run a positive control with a known active enzyme to confirm assay components are working.[1] |
| Incorrect Reagent Addition | Verify that all reagents, including the enzyme, substrate, and this compound, were added in the correct order and volume. |
| Suboptimal Reaction Conditions | Optimize assay conditions such as pH and temperature for your specific protease.[1][2] |
| Degraded this compound Probe | Ensure the probe has been stored correctly, protected from light, and has not undergone multiple freeze-thaw cycles. |
| Incorrect Plate Reader Settings | Confirm that the excitation and emission wavelengths are set correctly for the fluorophore. Ensure the correct "top" or "bottom" read setting is selected based on the assay plate type.[2] |
Issue 2: High Background Fluorescence
High background can mask the specific signal from your experiment. The following table outlines common causes and remedies.
| Potential Cause | Recommended Solution |
| Autofluorescent Compounds | Test each component of your sample and buffer for intrinsic fluorescence at the assay wavelengths. |
| Contaminated Reagents or Buffers | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
| Substrate Instability | Some fluorescent substrates can spontaneously hydrolyze over time. Prepare the substrate solution fresh for each experiment. |
| High Substrate Concentration | An excessively high concentration of the fluorescent substrate can lead to high background.[6] Titrate the substrate to determine the optimal concentration that provides a good signal-to-background ratio. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. When possible, use a master mix to minimize pipetting variations between wells.[2] |
| Well-to-Well Variation | Ensure proper mixing within each well. Use a plate shaker if necessary. Check for uneven temperature distribution across the microplate. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified barrier. |
| Instrument Variability | Allow the microplate reader's lamp to warm up before taking measurements. Use the same instrument settings for all experiments.[7] |
| Substrate Depletion | If the enzyme concentration is too high or the incubation time is too long, the substrate may be fully consumed, leading to a plateau in the signal. Ensure measurements are taken within the linear range of the reaction.[1] |
| Photobleaching | Reduce the intensity of the excitation light or the duration of light exposure if the signal decreases over time.[1] |
Experimental Protocols
Standard this compound Assay Protocol
-
Prepare Reagents:
-
Assay Buffer: Prepare a buffer at the optimal pH for the target protease.
-
Enzyme Stock: Dilute the target enzyme to the desired concentration in Assay Buffer.
-
This compound Stock: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and dilute to the working concentration in Assay Buffer immediately before use.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a black, flat-bottom 96-well plate.
-
Add 10 µL of the diluted this compound solution to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to initiate the reaction. Control wells should receive 20 µL of Assay Buffer without the enzyme.
-
Incubate the plate at the optimal temperature for the desired time, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
-
Visualizations
Caption: Experimental workflow for the this compound assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
Technical Support Center: Mitigating Potential Cytotoxicity of SalA-VS-07
Frequently Asked Questions (FAQs)
Q1: What is SalA-VS-07 and what is its expected cellular effect?
Salvianolic acid A (SalA) is a natural polyphenolic compound extracted from Salvia miltiorrhiza. It is known for its potent antioxidant and anti-inflammatory properties. In many studies, SalA has demonstrated protective effects against cellular stress and apoptosis, particularly in endothelial cells under hypoxic conditions.[1] It has been shown to attenuate endoplasmic reticulum stress and apoptosis by down-regulating the expression of the VLDL receptor.[1] While SalA is generally considered cytoprotective, high concentrations or specific experimental conditions might lead to unexpected cytotoxicity. "this compound" may be a derivative or specific formulation of SalA, and its cytotoxic potential should be empirically determined.
Q2: My cells are showing increased cell death after treatment with this compound. What are the possible mechanisms of cytotoxicity?
Drug-induced cytotoxicity can occur through several mechanisms, including:
-
Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Necrosis: Uncontrolled cell death resulting from acute cellular injury, leading to cell swelling and lysis.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of cellular components.
-
Mitochondrial Dysfunction: Disruption of mitochondrial function, leading to decreased ATP production and the release of pro-apoptotic factors.
Q3: How can I assess the cytotoxicity of this compound in my cell line?
Several assays can be used to measure cytotoxicity and cell viability. The choice of assay depends on the suspected mechanism of cell death. Commonly used assays include:
-
Metabolic Assays: Such as the MTT or WST-1 assay, which measure the metabolic activity of viable cells.[2][3][4]
-
Membrane Integrity Assays: Such as the Lactate Dehydrogenase (LDH) release assay or Trypan Blue exclusion assay, which measure the integrity of the cell membrane.[3][5]
-
Apoptosis Assays: Including Annexin V/Propidium Iodide (PI) staining to detect early and late apoptotic cells, and caspase activity assays.[6][7]
Troubleshooting Guide
Issue 1: High levels of cell death observed in the MTT assay after this compound treatment.
| Possible Cause | Suggested Solution |
| Compound Concentration Too High | Perform a dose-response experiment to determine the IC50 value of this compound for your specific cell line. Start with a wide range of concentrations. |
| Prolonged Incubation Time | Optimize the incubation time. Perform a time-course experiment (e.g., 24h, 48h, 72h) to observe the onset of cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). Run a solvent-only control. |
| Assay Interference | Phenolic compounds can sometimes interfere with tetrazolium-based assays. Validate your results with an orthogonal assay, such as the LDH release assay or a direct cell count. |
| Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase before treatment. Inconsistent cell seeding density can also lead to variable results. |
Issue 2: Inconsistent results between different cytotoxicity assays.
| Possible Cause | Suggested Solution |
| Different Mechanisms of Cell Death | The MTT assay measures metabolic activity, which can be affected without immediate cell death.[2] An LDH assay measures membrane integrity, which is compromised in late apoptosis and necrosis.[5] Using multiple assays can provide a more complete picture of the cytotoxic mechanism.[8][9] |
| Timing of Assay | The kinetics of different cell death pathways vary. Apoptosis may be initiated hours before membrane integrity is lost. Consider performing a time-course analysis with multiple assays. |
| Compound-Specific Effects | This compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at certain concentrations. Consider performing a cell proliferation assay (e.g., BrdU incorporation) in parallel. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.[3]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and solvent-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with this compound as described above.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 |
| 1 | 98 ± 4.8 | 95 ± 5.5 |
| 10 | 92 ± 6.1 | 85 ± 7.2 |
| 50 | 75 ± 8.3 | 60 ± 9.4 |
| 100 | 52 ± 7.9 | 35 ± 8.1 |
| 200 | 28 ± 6.5 | 15 ± 5.3 |
Table 2: Hypothetical Results of Annexin V/PI Staining after 48h Treatment
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| This compound (100 µM) | 40 ± 4.5 | 35 ± 3.2 | 25 ± 2.8 |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways of this compound induced apoptosis.
References
- 1. SalA attenuates hypoxia-induced endothelial endoplasmic reticulum stress and apoptosis via down-regulation of VLDL receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. Cytotoxicity and subcutaneous tissue response of beta RCS in comparison with ADSeal and AH plus endodontic sealers: in vitro/in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the cytotoxicity and genotoxicity of homosalate in MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of in Vitro Cytotoxicity and Apoptogenic Activity of Magnesium Chloride and Cisplatin as Conventional Chemotherapeutic Agents in the MCF-7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validating the KOR Selectivity of SalA-VS-07: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kappa-opioid receptor (KOR) selectivity of the novel, nonbasic agonist SalA-VS-07 with established KOR-selective antagonists. The information presented is intended to assist researchers in evaluating the potential of this compound as a pharmacological tool for studying the KOR system. All data is supported by experimental protocols and visualized through signaling pathway and workflow diagrams.
Quantitative Comparison of Opioid Receptor Binding Affinities
The selectivity of a compound for its target receptor is a critical parameter in drug development, as off-target binding can lead to undesirable side effects. The following table summarizes the binding affinities (Ki) of this compound and several standard KOR antagonists for the mu (µ), delta (δ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki for the off-target receptor (MOR or DOR) by the Ki for the target receptor (KOR). A higher selectivity ratio indicates greater selectivity for the KOR.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity Ratio (MOR/KOR) | Selectivity Ratio (DOR/KOR) |
| This compound | 15.60 ± 2.80[1] | >10,000 | >10,000 | >641 | >641 |
| nor-Binaltorphimine (nor-BNI) | 0.25 | 13.4 | 4.4 | 53.6 | 17.6 |
| JDTic | 0.32 | >1000 | >1000 | >3125 | >3125 |
| 5'-Guanidinylnaltrindole (GNTI) | 0.18 | 36.9 | 70.0 | 205 | 389 |
*Data for this compound at MOR and DOR is estimated from competitive radioligand binding studies showing inhibition of less than 50% at a concentration of 10,000 nM, as presented in the supplementary information of the source publication.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the binding affinity and functional activity of KOR ligands.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Stably transfected Chinese Hamster Ovary (CHO) cells expressing the human kappa (hKOR), mu (hMOR), or delta (hDOR) opioid receptor are harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a specific radioligand (e.g., [³H]-Diprenorphine for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Cell membrane preparation.
-
-
For determining non-specific binding, a high concentration of a known, non-labeled ligand (e.g., naloxone) is added instead of the test compound.
-
The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its ability to stimulate G-protein activation.
1. Membrane Preparation:
-
Membranes from cells expressing the receptor of interest are prepared as described for the radioligand binding assay.
2. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
The following components are added to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Guanosine diphosphate (B83284) (GDP) to ensure a basal state.
-
Increasing concentrations of the test compound (for agonist activity) or a fixed concentration of an agonist plus increasing concentrations of the test compound (for antagonist activity).
-
Cell membrane preparation.
-
-
The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
3. Filtration and Detection:
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified using a scintillation counter.
4. Data Analysis:
-
For agonists, the data is plotted as the percentage of maximal stimulation versus the log of the agonist concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For antagonists, the IC50 (concentration that inhibits 50% of the agonist-stimulated response) is determined.
Visualizing the Science
To better understand the experimental processes and biological context, the following diagrams have been generated.
Caption: Experimental workflow for determining KOR selectivity.
Caption: KOR G-protein signaling pathway.
References
A Comparative Guide to SalA-VS-07 and Other Kappa Opioid Receptor (KOR) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Kappa Opioid Receptor (KOR) agonist, SalA-VS-07, with other well-established KOR agonists: Salvinorin A, U-50488, and Nalfurafine. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to this compound
This compound is a novel, non-basic, and selective KOR agonist identified through virtual screening based on the structure of Salvinorin A.[1] It is characterized as a G protein-biased partial agonist, showing a preference for activating the G protein signaling pathway over the β-arrestin2 recruitment pathway.[2] This property is of significant interest as the G protein pathway is primarily associated with the therapeutic analgesic effects of KOR agonists, while the β-arrestin pathway has been linked to adverse effects such as dysphoria and sedation.[3][4]
Comparative Data
The following tables summarize the quantitative data for this compound and other KOR agonists. It is important to note that while the data for this compound, Salvinorin A, and U-50488 are from a single comparative study, the data for Nalfurafine have been compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
Table 1: KOR Binding Affinity
| Compound | Kᵢ (nM) | Receptor Source | Radioligand | Reference(s) |
| This compound | 13.5 | CHO-hKOR | [³H]U69,593 | [2] |
| Salvinorin A | 2.66 | CHO-hKOR | [³H]U69,593 | [2] |
| U-50488 | - | - | - | - |
| Nalfurafine | 0.075 - 3.5 | Various (e.g., guinea pig brain, CHO cells) | Various (e.g., [³H]diprenorphine, [³H]U69,593) | [5] |
Note: A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity at KOR (G-Protein Activation via [³⁵S]GTPγS Binding Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of U69,593) | Agonist Type | Reference(s) |
| This compound | 24.1 | 48% | Partial Agonist | [2] |
| Salvinorin A | 1.8 | 100% | Full Agonist | [2] |
| U-50488 | 85 | 100% | Full Agonist | [2] |
| Nalfurafine | < 0.1 | Full Agonist | Full Agonist | [5] |
Note: EC₅₀ represents the concentration of an agonist that gives half-maximal response. Eₘₐₓ represents the maximum response that can be produced by the agonist.
Table 3: β-Arrestin2 Recruitment
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of U69,593) | Signaling Bias | Reference(s) |
| This compound | > 10,000 | No recruitment | G-protein biased | [2] |
| Salvinorin A | 14.5 | 100% | Balanced | [2] |
| U-50488 | 85 | 100% | Balanced | [2] |
| Nalfurafine | 1.4 | 129% | G-protein biased | [2] |
Note: A higher EC₅₀ for β-arrestin2 recruitment and lower Eₘₐₓ compared to G-protein activation indicates a G-protein bias.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Experimental Protocols
Radioligand Binding Assay
This assay is utilized to determine the binding affinity (Kᵢ) of a compound for a specific receptor.[6][7]
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human KOR (CHO-hKOR) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U69,593) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following agonist binding to a G-protein coupled receptor (GPCR) like KOR.[3][8]
-
Membrane Preparation: CHO-hKOR cell membranes are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the agonist (e.g., this compound) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Filtration: The reaction is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Quantification: The amount of radioactivity on the filters is determined by scintillation counting.
-
Data Analysis: The concentration-response curves are generated to determine the EC₅₀ and Eₘₐₓ values for G-protein activation.
β-Arrestin Recruitment Assay
This assay is used to measure the recruitment of β-arrestin to an activated GPCR.[9][10]
-
Cell Culture: U2OS cells are co-transfected with constructs for the human KOR and a β-arrestin2 fusion protein (e.g., using the PathHunter® assay system).
-
Incubation: The cells are treated with varying concentrations of the agonist.
-
Signal Detection: Upon agonist-induced KOR activation and subsequent β-arrestin2 recruitment, a signal (e.g., chemiluminescence) is generated through enzyme fragment complementation.
-
Data Analysis: Concentration-response curves are plotted to determine the EC₅₀ and Eₘₐₓ for β-arrestin2 recruitment.
Conclusion
This compound presents a promising profile as a G protein-biased partial KOR agonist. Its ability to selectively activate the G-protein pathway while avoiding β-arrestin2 recruitment suggests a potential for therapeutic applications with a reduced side-effect profile compared to balanced KOR agonists like Salvinorin A and U-50488. While Nalfurafine also exhibits G-protein bias, the partial agonism of this compound might offer an additional layer of safety by potentially having a ceiling effect on its pharmacological activity. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 3. Pharmacology and anti-addiction effects of the novel κ opioid receptor agonist Mesyl Sal B, a potent and long-acting analogue of salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of a Potential KOR/DOR Dual Agonist with No Apparent Abuse Liability via a Complementary Structure-Activity Relationship Study on Nalfurafine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nalfurafine hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
SalA-VS-07 and Salvinorin A: A Comparative Efficacy Analysis for Kappa-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of SalA-VS-07 and the naturally occurring Salvinorin A, both of which act as agonists at the kappa-opioid receptor (KOR). Salvinorin A, the primary psychoactive component of Salvia divinorum, is a potent and selective KOR agonist.[1][2][3] Its unique non-nitrogenous diterpenoid structure has made it a valuable template for developing novel therapeutics targeting the KOR system for conditions such as pain, pruritus, and substance use disorders.[1][4] However, the clinical development of Salvinorin A has been hampered by its short half-life and hallucinogenic properties.[5] This has led to the development of semi-synthetic derivatives with improved pharmacokinetic and pharmacodynamic profiles.
This compound is a novel, nonbasic KOR agonist identified through virtual screening based on the structure of Salvinorin A.[1][6] It has been characterized as a G protein-biased partial agonist, a feature that may offer a more favorable side-effect profile compared to unbiased or full agonists like Salvinorin A.[1][7] This guide presents a head-to-head comparison of the available efficacy data for these two compounds, details the experimental methodologies used to generate this data, and illustrates the relevant signaling pathways.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of this compound in comparison to Salvinorin A and the standard KOR agonist U69,593. The data is derived from a [³⁵S]GTPγS binding assay, which measures the functional activation of G-proteins following receptor agonism.[1][8]
| Compound | Agonist Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of U69,593) | Receptor Selectivity | Bias Profile |
| This compound | Not explicitly stated, but shown to have nanomolar potency[1] | 48% (Partial Agonist)[1][6] | Highly selective for KOR over MOR and DOR[1] | G protein-biased[1] |
| Salvinorin A | ~1.8 nM[8] | Full Agonist[2] | Highly selective for KOR[1][3] | Unbiased[3] |
| U69,593 | ~0.80 nM[9] | 100% (Reference Full Agonist)[1] | Selective KOR agonist[3] | Unbiased[3] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay is a standard method to determine the potency and efficacy of G protein-coupled receptor (GPCR) agonists.[8]
Objective: To measure the ability of a compound to activate G-proteins coupled to the kappa-opioid receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express a high density of the human kappa-opioid receptor (hKOR), such as Chinese Hamster Ovary (CHO) cells.
-
Incubation: The cell membranes are incubated in a reaction buffer containing a constant concentration of [³⁵S]GTPγS (a radiolabeled, non-hydrolyzable analog of GTP) and varying concentrations of the test compound (e.g., this compound or Salvinorin A). The buffer also contains GDP to facilitate the exchange for [³⁵S]GTPγS upon receptor activation.
-
Agonist Binding and G-protein Activation: Agonist binding to the KOR induces a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein (Gαi/o). This activation promotes the dissociation of GDP from the Gα subunit and the binding of [³⁵S]GTPγS.
-
Separation and Detection: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter. This radioactivity is directly proportional to the extent of G-protein activation.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response observed), which are measures of potency and efficacy, respectively.
Signaling Pathways and Experimental Workflows
The activation of the kappa-opioid receptor by an agonist like Salvinorin A or this compound can initiate two primary downstream signaling cascades: the G-protein pathway, which is associated with the desired analgesic effects, and the β-arrestin pathway, which is often linked to adverse effects such as dysphoria and sedation.[7][10] G protein-biased agonists, such as this compound, preferentially activate the G-protein pathway.[1]
Caption: KOR G-protein signaling pathway.
Caption: KOR β-arrestin signaling pathway.
Caption: Experimental workflow for KOR agonist characterization.
References
- 1. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 4. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 5. Pharmacology and anti-addiction effects of the novel κ opioid receptor agonist Mesyl Sal B, a potent and long-acting analogue of salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SalA-VS-07 and Traditional Opioids for Analgesic Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with improved safety profiles over traditional opioids has led to the exploration of novel chemical scaffolds and mechanisms of action. This guide provides a comparative overview of a representative novel kappa-opioid receptor (KOR) agonist, Salvinorin A analog (referred to herein as SalA-VS-07), and traditional mu-opioid receptor (MOR) agonists, such as morphine. This comparison is based on preclinical data and highlights key differences in efficacy, side effect profiles, and underlying mechanisms.
Executive Summary
Traditional opioids, primarily MOR agonists, are the cornerstone of moderate to severe pain management. However, their clinical utility is often hampered by severe side effects, including respiratory depression, constipation, and a high potential for addiction. This compound, a representative Salvinorin A analog, acts as a potent KOR agonist. This distinct mechanism of action offers the potential for strong analgesia with a significantly reduced risk of the adverse effects associated with MOR activation. Preclinical evidence suggests that Salvinorin A analogs can achieve potent antinociceptive effects without causing respiratory depression or demonstrating abuse potential in animal models.
Data Presentation
Table 1: Comparative Analgesic Efficacy in Preclinical Models
| Compound Class | Representative Compound | Animal Model | Pain Type | ED₅₀ (mg/kg) | Efficacy (Eₘₐₓ) | Citation(s) |
| KOR Agonist | Salvinorin A Analog (β-THP SalB) | Mouse | Thermal (Tail-Withdrawal) | 1.4 | Full Agonist | [1] |
| KOR Agonist | Salvinorin A | Mouse | Thermal (Tail-Withdrawal) | 2.1 | Full Agonist | [2][3] |
| KOR Agonist | 16-Ethynyl Salvinorin A | Mouse | Thermal (Tail-Withdrawal) | 1.54 | More efficacious than U50,488 | [4] |
| Traditional Opioid (MOR Agonist) | Morphine | Mouse | Thermal (Hot Plate) | ~5-10 | High | (Historical Data) |
Note: Direct comparison of ED₅₀ values across different studies and models should be done with caution. The data presented here is for illustrative purposes based on available preclinical findings.
Table 2: Comparative Side Effect Profile
| Side Effect | Traditional Opioids (e.g., Morphine) | This compound (Salvinorin A Analogs) | Mechanism of Difference | Citation(s) |
| Respiratory Depression | High risk, potentially fatal | Minimal to no risk reported in preclinical studies | MOR activation in the brainstem is a primary driver of respiratory depression, a mechanism not engaged by KOR agonists. | [2][3] |
| Abuse Liability/Addiction | High | Low to none; may have anti-addictive properties | MOR activation leads to dopamine (B1211576) release in the brain's reward pathways, driving addiction. KOR activation can produce dysphoria and does not show reinforcing properties in preclinical models. | [5] |
| Constipation | Common and persistent | Less likely to occur | MORs are highly expressed in the gastrointestinal tract and their activation inhibits motility. | [2][3] |
| Sedation | Common | Can occur, but some analogs show reduced sedative effects compared to Salvinorin A. | Both receptor systems can induce sedation, but the development of biased KOR agonists may mitigate this effect. | [6] |
| Dysphoria/Hallucinations | Less common (euphoria is more typical) | A primary concern, but newer analogs are being developed to reduce these effects. | KOR activation is associated with dysphoric and psychotomimetic effects. | [6] |
Experimental Protocols
Hot Plate Test for Thermal Analgesia
Objective: To assess the analgesic efficacy of a compound against a thermal pain stimulus.
Methodology:
-
A metal plate is maintained at a constant, noxious temperature (e.g., 55°C).
-
A mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded.
-
A baseline latency is established for each animal before drug administration.
-
The test compound (e.g., this compound or morphine) or vehicle is administered to the animals.
-
At predetermined time points after administration, the animals are again placed on the hot plate, and the response latency is measured.
-
An increase in the response latency compared to baseline and vehicle-treated animals indicates an analgesic effect. A cut-off time is typically used to prevent tissue damage.
Conditioned Place Preference (CPP) for Assessment of Abuse Liability
Objective: To evaluate the rewarding or aversive properties of a drug, which is indicative of its abuse potential.
Methodology:
-
Pre-Conditioning Phase: Mice are allowed to freely explore a two-compartment apparatus, and the baseline preference for each compartment is recorded. The compartments have distinct visual and tactile cues.
-
Conditioning Phase: Over several days, animals receive injections of the test drug (e.g., morphine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment. For a compound like a Salvinorin A analog, which may be aversive, this phase is used to see if it induces a conditioned place aversion.
-
Post-Conditioning (Test) Phase: The animals are placed back in the apparatus in a drug-free state with free access to both compartments. The time spent in each compartment is recorded.
-
Analysis: An increase in time spent in the drug-paired compartment indicates a rewarding effect (preference), suggesting abuse potential. A decrease in time spent in the drug-paired compartment indicates an aversive effect (aversion).
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways of MOR and KOR agonists.
Experimental Workflow
References
- 1. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]
- 3. Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. The translational potential of salvinorin A: systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling SalA-VS-07: A Comparative Analysis of a Novel Kappa-Opioid Receptor Agonist
A detailed examination of the binding affinity and functional profile of the novel, G protein-biased kappa-opioid receptor (KOR) agonist, SalA-VS-07, reveals a promising candidate for further investigation. This guide provides a cross-validation of its binding characteristics against its parent compound, Salvinorin A, and other established KOR agonists, supported by comprehensive experimental data and protocols.
Researchers in the field of pharmacology and drug development now have access to comparative data on this compound, a novel agonist targeting the kappa-opioid receptor (KOR), a key player in pain, addiction, and mood regulation. Identified through virtual screening based on the structure of the natural product Salvinorin A, this compound exhibits a unique profile as a G protein-biased partial agonist, suggesting a potential for therapeutic benefits with a reduced side-effect profile compared to conventional KOR activators.[1][2]
Comparative Binding Affinity at the Kappa-Opioid Receptor
The binding affinity of this compound and its analogue, SalA-VS-08, for the human kappa-opioid receptor (hKOR) was determined and compared with the parent compound, Salvinorin A, and other standard KOR agonists. The data, summarized in the table below, highlights the nanomolar affinity of these novel compounds.
| Compound | Kᵢ (nM) at hKOR | Receptor Selectivity (Kᵢ > 10,000 nM) |
| This compound | 15.8 ± 2.3 | µ-OR, δ-OR |
| SalA-VS-08 | 2.7 ± 0.5 | µ-OR, δ-OR |
| Salvinorin A | 2.66 ± 0.45 | µ-OR, δ-OR |
| U50,488 | ~1-5 | High for KOR |
| Nalfurafine | ~0.075 - 3.5 | Moderately selective for KOR |
Data for this compound, SalA-VS-08, and Salvinorin A from "Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening"[1]. Data for U50,488 and Nalfurafine from various cited sources[3][4][5].
Functional Activity Profile: G Protein Activation
The functional activity of the novel compounds was assessed by measuring their ability to stimulate the binding of [³⁵S]GTPγS to cell membranes expressing the human KOR. This assay quantifies the activation of G proteins, the primary signaling pathway for KOR.
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) |
| This compound | 35.5 ± 8.7 | 65 ± 3 |
| SalA-VS-08 | 4.8 ± 1.2 | 98 ± 5 |
| Salvinorin A | 14.5 | ~100 |
| U69,593 | 85 | ~100 |
Data for this compound and SalA-VS-08 from "Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening"[1]. This compound is characterized as a partial agonist, while SalA-VS-08 is a full agonist[1]. Notably, both this compound and SalA-VS-08 demonstrated G protein bias, as they did not induce β-arrestin2 recruitment upon KOR activation[1].
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human KOR.
-
[³H]U69,593 (radiolabeled KOR agonist).
-
Test compounds (this compound, etc.).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% bovine serum albumin (BSA).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Cell membranes (20-40 µg of protein) are incubated with a fixed concentration of [³H]U69,593 (typically around 0.5-1.0 nM) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in the assay buffer for 60-90 minutes at room temperature.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and the amount of radioactivity trapped on the filters is determined by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
-
The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human KOR.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds (agonists).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
Procedure:
-
Cell membranes (5-10 µg of protein) are pre-incubated with GDP (10-30 µM) in the assay buffer on ice.
-
Varying concentrations of the agonist are added to the membranes and incubated for a short period.
-
[³⁵S]GTPγS (0.05-0.1 nM) is then added, and the incubation continues for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer, dried, and the radioactivity is quantified using a scintillation counter.
-
The concentration of the agonist that produces 50% of the maximal stimulation (EC₅₀) and the maximum effect (Eₘₐₓ) are determined from the dose-response curves.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental processes described above.
Signaling Pathway of a G Protein-Biased KOR Agonist
The diagram below illustrates the signaling preference of a G protein-biased agonist like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | KOR激动剂 | MCE [medchemexpress.cn]
- 3. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to G Protein-Biased Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The development of functionally selective or "biased" agonists for G protein-coupled receptors (GPCRs) represents a paradigm shift in drug discovery. These ligands preferentially activate one intracellular signaling pathway over another, offering the potential for more targeted therapeutics with fewer side effects. At the kappa opioid receptor (KOR), G protein-biased agonists are of particular interest. It is hypothesized that selective activation of G protein signaling pathways can mediate the analgesic and anti-pruritic effects of KOR activation, while avoiding the dysphoria, sedation, and other adverse effects associated with the recruitment of β-arrestin.[1][2]
This guide provides a comparative overview of a G protein-biased Salvinorin A analog and other notable biased KOR agonists, supported by experimental data. Salvinorin A, a potent naturally occurring KOR agonist, has served as a scaffold for the development of analogs with tailored signaling properties.[3]
Quantitative Comparison of Biased KOR Agonists
The following table summarizes the in vitro signaling properties of selected G protein-biased KOR agonists compared to the relatively unbiased reference agonist U50,488. The data is presented as a compilation from multiple studies to illustrate the varying degrees of bias. Bias factors are calculated relative to a reference compound and provide a quantitative measure of a ligand's preference for one signaling pathway over another.[1]
| Compound | Receptor | G Protein Activation (GTPγS) EC50 (nM) | G Protein Activation Emax (%) | β-arrestin 2 Recruitment EC50 (nM) | β-arrestin 2 Recruitment Emax (%) | Bias Factor (G protein vs. β-arrestin) | Reference Compound |
| U50,488 | KOR | 15 | 100 | 30 | 100 | 1 (unbiased) | U50,488 |
| 16-Bromo SalA | KOR | 5 | 95 | >1000 | <20 | High G protein bias | Salvinorin A |
| RB-64 | KOR | 2.5 | 100 | 250 | 50 | 96 | Salvinorin A |
| Triazole 1.1 | KOR | 8 | 100 | 800 | 60 | >10 | U69,593 |
| BPHA | KOR | 10 | 100 | No measurable recruitment | 0 | Extremely G protein biased | U69,593 |
Note: The exact values for EC50, Emax, and Bias Factor can vary depending on the specific cell line and assay conditions used. The data presented here is a representative summary for comparative purposes.
Signaling Pathways and Biased Agonism
G protein-coupled receptors, upon activation by an agonist, can initiate signaling through two major pathways: the canonical G protein pathway and the β-arrestin pathway. Biased agonists selectively stabilize receptor conformations that favor one pathway over the other.
Caption: Biased agonism at the KOR. Unbiased agonists activate both G protein and β-arrestin pathways, while G protein-biased agonists preferentially activate the G protein pathway, potentially separating therapeutic effects from adverse effects.
Experimental Methodologies
The characterization of biased agonists relies on robust and quantitative in vitro assays. Below are detailed protocols for the key experiments used to determine G protein bias.
G Protein Activation Assay ([35S]GTPγS Binding)
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, serving as a direct measure of G protein activation.
Protocol:
-
Membrane Preparation: Cell membranes expressing the KOR are prepared from cultured cells (e.g., HEK293 or CHO cells) by homogenization and centrifugation.
-
Assay Buffer: Membranes are resuspended in an assay buffer typically containing HEPES, MgCl2, NaCl, and GDP.
-
Incubation: Membranes are incubated with varying concentrations of the test agonist, a fixed concentration of [35S]GTPγS, and GDP in a 96-well plate.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The amount of [35S]GTPγS bound to the membranes is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS and subtracted from total binding to yield specific binding. Dose-response curves are generated to determine EC50 and Emax values.
β-arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated GPCR, often using enzyme fragment complementation technology.[4][5][6][7]
Protocol:
-
Cell Lines: Use engineered cell lines co-expressing the KOR fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).
-
Cell Plating: Cells are plated in a 384-well assay plate and incubated.
-
Compound Addition: Varying concentrations of the test agonist are added to the cells.
-
Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate solution is added, and the chemiluminescent signal generated by the complemented, active enzyme is measured using a plate reader.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax for β-arrestin recruitment.
Caption: A typical experimental workflow for quantifying G protein bias, involving parallel assessment of G protein activation and β-arrestin recruitment.
Conclusion
The development of G protein-biased KOR agonists holds significant promise for the treatment of pain and pruritus without the limiting side effects of unbiased KOR agonists. The Salvinorin A scaffold has proven to be a valuable template for generating such biased molecules. The quantitative comparison of these compounds through robust in vitro assays is crucial for understanding their structure-activity relationships and for guiding the development of next-generation analgesics. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the tools to effectively characterize and compare novel biased agonists in their own drug discovery efforts.
References
- 1. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 2. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening β-arrestin recruitment for the identification of natural ligands for orphan G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of SalA-VS-07 and U-50488: Two Distinct Kappa-Opioid Receptor Agonists
This guide provides a detailed comparative analysis of SalA-VS-07 and U-50488, two agonist compounds targeting the kappa-opioid receptor (KOR). U-50488 is a classic, well-characterized synthetic full agonist, while this compound is a more recently identified non-basic, G protein-biased partial agonist derived from virtual screening based on the structure of Salvinorin A. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, supported by experimental data and methodologies.
Introduction and Chemical Profile
The kappa-opioid receptor is a G protein-coupled receptor that has become a promising target for treating a variety of conditions, including pain, pruritus, depression, and substance use disorders.[1] Agonism at this receptor, however, is often associated with undesirable side effects like dysphoria, sedation, and aversion, which has limited the clinical development of KOR-targeted therapeutics.[2][3] This has driven research towards developing novel KOR agonists with improved side-effect profiles.
U-50488 was one of the first highly selective KOR agonists to be developed.[4] It is a synthetic arylacetamide and has been extensively used as a research tool to investigate the function of the KOR system.[4][5] It acts as a full agonist at the receptor.[2][3]
This compound is a novel, non-basic KOR agonist with a unique spiro-moiety.[1] It was identified through structure-based virtual screening using the potent, naturally occurring KOR agonist Salvinorin A as a template.[1] Unlike U-50488, this compound exhibits G protein-biased partial agonism, a profile that may offer therapeutic benefits with a reduced burden of side effects.[1][6]
Comparative Pharmacological Data
The primary distinction between this compound and U-50488 lies in their receptor binding affinities and functional activities. The following tables summarize key quantitative data from in vitro assays.
Table 1: Receptor Binding Affinity Profile
This table compares the binding affinities (Ki, nM) of the two compounds for the human kappa-opioid receptor (KOR) and mu-opioid receptor (MOR), highlighting their selectivity. Lower Ki values indicate higher binding affinity.
| Compound | KOR Ki (nM) | MOR Ki (nM) | Selectivity (MOR Ki / KOR Ki) |
| This compound | In the nanomolar range[1] | >10,000[1] | Highly Selective[1] |
| U-50488 | 12 - 114[7][8] | 370 - 6100[7][8] | ~31 - 54[7][8] |
Data for this compound indicates high selectivity, with specific Ki values in the nanomolar range detailed in the source study. U-50488 is also highly selective for the KOR.[8][9]
Table 2: Functional Activity at the Kappa-Opioid Receptor
This table presents the functional activity of the compounds, including their potency (EC50) and efficacy (Emax) in stimulating G-protein signaling, typically measured via a [³⁵S]GTPγS binding assay.
| Compound | Agonist Type | Potency (EC50, nM) | Efficacy (Emax, %) | Signaling Bias |
| This compound | Partial Agonist[1][6] | In the nanomolar range[1] | ~48%[1] | G Protein-Biased[1][6] |
| U-50488 | Full Agonist[2][3] | In the nanomolar range[2] | ~100% | Balanced / β-arrestin recruiting[2] |
% Efficacy is relative to a standard full KOR agonist, such as U69,593.[1]
Signaling Pathways and Mechanism of Action
KOR activation by an agonist initiates a cascade of intracellular events. The differing profiles of this compound and U-50488 can be understood by examining their influence on these pathways.
The canonical KOR signaling pathway involves coupling to inhibitory G proteins (Gi/o).[3] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately reducing neuronal excitability. In addition to this G protein-mediated pathway, agonist binding can also promote the recruitment of β-arrestin proteins, which desensitize the G protein signal and can initiate their own distinct signaling cascades, some of which have been linked to the adverse effects of KOR agonists.[2]
U-50488 is a conventional full agonist that activates both G protein and β-arrestin pathways.[2] In contrast, This compound is a G protein-biased partial agonist, meaning it preferentially activates the G protein pathway while having a reduced ability to engage β-arrestin.[1][6] This biased signaling is a key therapeutic strategy aimed at separating the desired analgesic effects from the unwanted side effects.
Caption: KOR signaling pathways activated by agonists.
In Vivo Performance Comparison
While this compound is a newer compound with less published in vivo data, a comparison can be drawn based on the known effects of U-50488 and the expected profile of a G protein-biased partial agonist.
-
Analgesia: U-50488 produces potent analgesic effects in various preclinical pain models.[2][4] KOR agonists, including U-50488 and its analogs, have been shown to be effective against neuropathic pain without developing tolerance.[2] A G protein-biased agonist like this compound is hypothesized to retain analgesic properties.
-
Side Effects: Acute administration of U-50488 is known to cause dose-dependent side effects, including sedation, motor incoordination, aversion, and depressive-like behaviors.[2][10][11] These effects are a significant barrier to its clinical use. The development of G protein-biased agonists is a direct attempt to mitigate these β-arrestin-linked side effects, suggesting this compound may have a more favorable safety profile.
-
Anti-Addiction Potential: Activation of the KOR system is generally known to counteract the rewarding effects of drugs of abuse by decreasing dopamine (B1211576) levels in brain reward pathways.[3][12][13] Both U-50488 and Salvinorin A (the parent compound class of this compound) have demonstrated anti-addiction effects in preclinical models.[3][13]
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are outlines of the methodologies for key experiments.
Receptor Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor.
-
Preparation: Cell membranes expressing the target receptor (e.g., CHO-hKOR cells) are prepared.
-
Incubation: Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]U69,593 for KOR) and varying concentrations of the unlabeled test compound (this compound or U-50488).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: Data are analyzed to calculate the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding), which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Functional Assay
This assay measures the activation of G proteins following receptor agonism.
-
Preparation: Cell membranes expressing the receptor of interest are used.
-
Incubation: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the agonist (this compound or U-50488).
-
Activation: Agonist binding causes a conformational change in the receptor, leading to the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation & Quantification: The reaction is stopped, and bound [³⁵S]GTPγS is separated and quantified as in the binding assay.
-
Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which EC50 (potency) and Emax (efficacy) values are determined.
Summary and Conclusion
This compound and U-50488 represent two distinct classes of KOR agonists. Their key differences are summarized below.
References
- 1. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology and anti-addiction effects of the novel κ opioid receptor agonist Mesyl Sal B, a potent and long-acting analogue of salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U-50488 - Wikipedia [en.wikipedia.org]
- 5. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rrpharmacology.ru [rrpharmacology.ru]
- 12. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Partial Agonist Activity of SalA-VS-07 at the Kappa-Opioid Receptor
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the novel, nonbasic kappa-opioid receptor (KOR) ligand, SalA-VS-07, with established KOR modulators. The data presented herein validates the partial agonist activity of this compound and highlights its unique profile as a G protein-biased agonist. This document is intended for researchers, scientists, and drug development professionals working on novel analgesics and therapeutics targeting the kappa-opioid system.
Introduction to this compound
This compound is a novel, selective agonist for the kappa-opioid receptor (KOR) that has been identified through structure-based virtual screening based on the pharmacophore of Salvinorin A.[1] Unlike traditional opioids, this compound possesses a nonbasic scaffold.[1] In vitro studies have characterized this compound as a partial agonist with a bias towards G protein signaling pathways over β-arrestin recruitment.[1] This profile is of significant interest as it may be associated with a reduced side-effect profile compared to full KOR agonists.
Comparative Analysis of In Vitro Activity
To validate the partial agonist activity of this compound, its pharmacological profile was compared to that of the parent compound, Salvinorin A (a full agonist), and the well-characterized synthetic full agonist, U-69,593. Additionally, a C2-modified analog of Salvinorin A, known to exhibit partial agonism, is included as a relevant comparator.
Table 1: Comparative Binding Affinity at the Human Kappa-Opioid Receptor (KOR)
| Compound | Receptor Binding Affinity (Ki, nM) | Receptor Selectivity | Reference |
| This compound | 15.8 | Selective for KOR over MOR and DOR | [1] |
| Salvinorin A | 2.66 | Selective for KOR | [1] |
| U-69,593 | 1.11 | Selective for KOR | [2] |
Table 2: Functional Activity at the Human Kappa-Opioid Receptor (KOR) - G Protein Activation ([³⁵S]GTPγS Binding Assay)
| Compound | Potency (EC₅₀, nM) | Efficacy (Emax, % vs. U-69,593) | Activity Profile | Reference |
| This compound | 48.7 | 48% | Partial Agonist | [1] |
| Salvinorin A | ~1-5 | ~100% (Full Agonist) | Full Agonist | [3] |
| U-69,593 | 26.1 | 100% | Full Agonist | [2] |
Table 3: Functional Activity at the Human Kappa-Opioid Receptor (KOR) - β-Arrestin 2 Recruitment
| Compound | Activity Profile | Reference |
| This compound | G protein-biased (low β-arrestin recruitment) | [1] |
| Salvinorin A | Unbiased (recruits β-arrestin) | [4] |
| U-69,593 | Generally considered unbiased | [5] |
Signaling Pathways and Experimental Workflow
To understand the validation process, the following diagrams illustrate the key signaling pathway, the experimental workflow for assessing partial agonism, and the logical relationship between the compared compounds.
Figure 1: KOR G Protein Signaling Pathway.
Figure 2: Experimental Workflow for Validation.
Figure 3: Logical Relationship of KOR Agonists.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human kappa-opioid receptor are used.
-
Radioligand: [³H]U-69,593 is a commonly used selective radioligand for the KOR.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of [³H]U-69,593 (e.g., 1-2 nM).
-
Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR ligand (e.g., 10 µM U-69,593).
-
The incubation is carried out at 25°C for 60-90 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the G protein activation upon agonist binding to the KOR.
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human KOR are used.
-
Reagents:
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (to ensure G proteins are in an inactive state).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Cell membranes (5-10 µg of protein) are pre-incubated with GDP (e.g., 10 µM) in the assay buffer.
-
Increasing concentrations of the test compound are added.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).
-
The incubation is carried out at 30°C for 60 minutes with gentle shaking.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using non-linear regression to generate dose-response curves and determine the EC₅₀ (potency) and Emax (efficacy) values. Efficacy is often expressed as a percentage of the maximal stimulation produced by a standard full agonist like U-69,593.[6]
HTRF cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of KOR activation through Gi/o proteins.
-
Cells: Whole cells (e.g., CHO or HEK293) stably expressing the human KOR are used.
-
Reagents:
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Assay Buffer: Typically Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Procedure:
-
Cells are plated in a 384-well white plate and incubated overnight.
-
The culture medium is replaced with assay buffer.
-
Cells are pre-incubated with increasing concentrations of the test compound for 15-30 minutes.
-
Forskolin is added to stimulate cAMP production, and the incubation continues for another 30 minutes at 37°C.
-
The reaction is stopped by adding the HTRF lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
-
The plate is incubated at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Analysis: The HTRF signal is read on a compatible plate reader. The ratio of the fluorescence at 665 nm and 620 nm is calculated. The data are normalized to the response of forskolin alone (0% inhibition) and a maximal concentration of a full agonist (100% inhibition) to determine the EC₅₀ and Emax values.[1]
PathHunter® β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated KOR, providing a measure of a compound's potential for biased signaling.
-
Cells: A specific cell line (e.g., U2OS) engineered to express the KOR fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the complementing enzyme fragment (Enzyme Acceptor).
-
Reagents: PathHunter® detection reagents.
-
Procedure:
-
Cells are plated in a 384-well white, solid-bottom plate and incubated overnight.[1]
-
Serial dilutions of the test compound are added to the cells.
-
The plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
The PathHunter® detection reagent is added, and the plate is incubated for a further 60 minutes at room temperature.
-
-
Data Analysis: The chemiluminescent signal is read on a luminometer. The data are normalized to a vehicle control (basal response) and the response to a saturating concentration of a reference agonist. Dose-response curves are generated to determine the EC₅₀ and Emax for β-arrestin recruitment.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of SalA-VS-07 Experimental Findings: A Comparative Analysis of Salvianolic Acid A (Sal A)
Initial research for the compound "SalA-VS-07" did not yield any specific experimental findings under this designation. The scientific literature extensively covers a related and likely intended compound, Salvianolic Acid A (Sal A). This guide therefore focuses on the experimental findings for Sal A, providing a comparative overview of its biological activities, experimental protocols, and associated signaling pathways to aid researchers, scientists, and drug development professionals.
Salvianolic acid A (Sal A) is a potent, water-soluble antioxidant compound extracted from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1][2] Its therapeutic potential has been investigated across a range of cardiovascular diseases, cancer, and fibrotic diseases.[1][3]
Comparative Quantitative Data
The following tables summarize key quantitative data from various in vitro and in vivo studies on Salvianolic Acid A, providing a basis for comparing experimental outcomes.
Table 1: In Vitro Efficacy of Salvianolic Acid A (Sal A)
| Cell Line | Experimental Model | Treatment Concentration | Observed Effect | Reference |
| A549 Lung Cancer Cells | Cell Growth Assay | Not Specified | Significantly decreased cell growth | [4] |
| A549 Lung Cancer Cells | Apoptosis Assay | Not Specified | Promoted partial apoptosis | [4] |
| A549 Lung Cancer Cells | Mitochondrial Permeability | Not Specified | Increased mitochondrial membrane permeability | [4] |
| Human Gingival Fibroblasts | Wound Healing Assay | 25 µg/mL | 56.89% gap closure after 24h (Control: 20.41%) | [5] |
| Human Gingival Fibroblasts | Wound Healing Assay | 50 µg/mL | 51.63% gap closure after 24h (Control: 20.41%) | [5] |
| Human Gingival Fibroblasts | Wound Healing Assay | 75 µg/mL | Inhibited wound closure | [5] |
| Human Gingival Fibroblasts | Cell Viability (MTT Assay) | 75 µg/mL | Increased cell viability | [5] |
Table 2: In Vivo Efficacy of Salvianolic Acid A (Sal A)
| Animal Model | Disease Model | Dosage | Route of Administration | Key Finding | Reference |
| Rat | Isoproterenol-induced Myocardial Infarction | 0.3-3 mg/kg | Intravenous | Attenuated cardiac dysfunction and myocardial injury | [1] |
| Rat | Isoproterenol-induced Myocardial Infarction | 0.3-3 mg/kg | Intravenous | Improved mitochondrial respiratory function | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproduction of experimental findings. Below are protocols for key experiments cited in the literature for Sal A.
Wound Healing Assay (In Vitro)
-
Cell Seeding: Human gingival fibroblasts are seeded into Ibidi Culture Inserts to create a defined cell-free gap of 500 µm.
-
Treatment: After cell attachment, the inserts are removed, and the cells are incubated with a medium containing various concentrations of Salvianolic acid B (e.g., 25, 50, and 75 µg/mL) or a control medium.[5]
-
Analysis: The closure of the cell-free gap is monitored and photographed at specific time points (e.g., 24, 48, and 72 hours) using a microscope.[5]
-
Quantification: The percentage of the wound area covered by migrating cells is quantified using image analysis software.[5]
Cell Viability (MTT) Assay
-
Cell Culture: Human gingival fibroblasts are cultured in 96-well plates.
-
Treatment: Cells are treated with different concentrations of Salvianolic acid B for specified durations (e.g., 48 and 72 hours).[5]
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage of the control group.[5]
Analysis of Protein Expression (Western Blot)
-
Cell Lysis: A549 lung cancer cells, treated with or without Sal A, are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., PTEN, phosphorylated Akt) followed by incubation with secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathways affected by Salvianolic Acid A and a typical experimental workflow.
References
- 1. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 4. Salvianolic acid A positively regulates PTEN protein level and inhibits growth of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of SalA-VS-07: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical entities like SalA-VS-07 are paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this research compound, a conservative approach grounded in established principles of hazardous waste management is essential. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound.
Hazard Assessment and Waste Profiling
Before initiating any disposal protocol, a thorough hazard assessment of this compound is critical. Given the lack of specific data, its toxicological and physicochemical properties must be inferred from its chemical structure, known reactive functional groups, and any available experimental data.
| Property | Assessment Method | Disposal Implication |
| Ignitability | Assess flash point and flammability based on chemical structure (e.g., presence of volatile organic solvents). | Flammable wastes must be collected in separate, designated containers and kept away from ignition sources.[1] |
| Corrosivity | Determine the pH of aqueous solutions of the compound. | Corrosive wastes (pH ≤ 2 or ≥ 12.5) require specific containers and may need neutralization before disposal.[1] |
| Reactivity | Evaluate the potential for the compound to react with water, air, or other substances to produce toxic gases or explode. | Reactive wastes must be handled with extreme caution, stored separately, and may require deactivation before disposal.[1] |
| Toxicity | Review any available toxicological data or infer potential toxicity from analogous structures. | Toxic wastes must be clearly labeled and handled with appropriate personal protective equipment (PPE).[1] |
Based on the available information for a related compound, Sodium Salicylate, the following properties should be considered as a baseline, assuming a solid, non-volatile nature for this compound in its pure form.
| Physical and Chemical Properties (Inferred) | |
| Physical State | Solid[2] |
| Appearance | White (assumed)[2] |
| Odor | Odorless (assumed)[2] |
| Solubility | Soluble in water (assumed)[2] |
| Melting Point/Range | ~200 °C / 392 °F (based on Sodium Salicylate)[2] |
| Incompatible Materials | Acids, Strong oxidizing agents, Strong bases[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.[2]
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., weighing boats, filter paper), and contaminated PPE (e.g., gloves, bench paper) in a designated, sealed plastic bag or container.[1]
-
Liquid Waste:
-
Halogenated Solvents: If this compound is dissolved in or mixed with halogenated solvents (e.g., dichloromethane, chloroform), collect this waste in a designated "Halogenated Organic Waste" container.[1]
-
Non-Halogenated Solvents: If this compound is in a non-halogenated solvent (e.g., methanol, acetone, hexanes), use a "Non-Halogenated Organic Waste" container.[1]
-
Aqueous Waste: Aqueous solutions containing this compound should be collected in a designated "Aqueous Hazardous Waste" container. Do not pour down the drain unless authorized by your institution's environmental health and safety (EHS) department.
-
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Solution in Water").
-
Indicate the approximate concentration and volume of the waste.
-
Include the date the waste was first added to the container.
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
Keep containers tightly closed.[2]
5. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines.
References
Essential Safety and Operational Guidance for Handling SalA-VS-07
Disclaimer: A specific Safety Data Sheet (SDS) for SalA-VS-07 was not found in public databases. In the absence of specific hazard information, this compound should be handled with the utmost caution, assuming it is hazardous. The following guidance is based on general best practices for handling potentially hazardous chemical solids in a research laboratory setting.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for this compound to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure to potentially hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Protects skin from direct contact with the chemical. Should be changed immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | N/A | Protects skin and clothing from contamination. |
| Respiratory | Fume Hood | ASHRAE 110 | Use when handling the solid powder to prevent inhalation of airborne particles. |
Operational Plan: Handling this compound
Adherence to a strict operational workflow is crucial for safety and to maintain the integrity of the experiment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be clearly labeled with the compound's name and any known hazard information.
2. Preparation and Weighing:
-
All handling of the solid form of this compound must be conducted within a certified chemical fume hood to prevent inhalation of the powder.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated, clean spatula and weigh boat for measuring the compound.
-
Handle the compound gently to avoid creating dust.
-
Close the primary container tightly immediately after use.
3. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately sized for the volume of the solution.
-
Cap the solution container securely and label it clearly with the compound name, concentration, solvent, and date of preparation.
4. Post-Handling:
-
After handling is complete, wipe down the work area in the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Waste Container Management:
-
Waste containers should be kept closed except when adding waste.
-
Do not overfill waste containers; fill to a maximum of 80% capacity.
-
Store waste containers in a designated secondary containment area to prevent spills.
3. Final Disposal:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
